molecular formula C15H12BrClO B1532435 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one CAS No. 898782-42-8

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Número de catálogo: B1532435
Número CAS: 898782-42-8
Peso molecular: 323.61 g/mol
Clave InChI: MHAQAMYBIJYBSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H12BrClO and its molecular weight is 323.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAQAMYBIJYBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229393
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-42-8
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (CAS No. 898782-42-8) is a highly specialized halogenated dihydrochalcone. In drug discovery and organic synthesis, dihydrochalcones serve as critical pharmacophores and versatile intermediates for the synthesis of complex heterocycles[1].

Structurally, the molecule consists of a saturated three-carbon propan-1-one backbone. The C1 position (carbonyl carbon) is bonded to a 4-chlorophenyl ring, while the C3 position is bonded to a 3-bromophenyl ring. The presence of two distinct halogens (chlorine and bromine) at specific positions on the aryl rings imparts unique lipophilic properties and metabolic stability, making it a valuable candidate in high-throughput screening libraries[2].

Physicochemical Properties Summary

To facilitate rapid reference for assay development and synthetic planning, the quantitative data for this compound is summarized below[2]:

PropertyValue
Chemical Name 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
CAS Registry Number 898782-42-8
Molecular Formula C15H12BrClO
Molecular Weight 323.61 g/mol
Structural Class Halogenated Dihydrochalcone
Precursor Chalcone (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one

The Synthetic Challenge: Causality in Chemoselective Reduction

The standard method for synthesizing dihydrochalcones involves a two-step process: an initial Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by the 1,4-reduction of the alkene[1].

The Mechanistic Challenge: Standard catalytic hydrogenation (e.g., H2​ over Pd/C ) is highly effective for reducing alkenes. However, in the case of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the substrate contains sensitive carbon-halogen bonds ( C−Br and C−Cl ). Palladium readily inserts into aryl-halide bonds (particularly C−Br ), leading to rampant hydrodehalogenation .

The Solution: To preserve the structural integrity of the halogenated aryl rings, a strictly chemoselective reduction method must be employed. The use of a Zinc dust and Ammonium Chloride ( Zn/NH4​Cl ) system in aqueous ethanol provides a mild, single-electron transfer (SET) environment that selectively reduces the conjugated alkene without cleaving the halogens or over-reducing the carbonyl group[3].

Synthesis A 4-Chloroacetophenone C Chalcone Intermediate (α,β-unsaturated) A->C NaOH / EtOH (Aldol Condensation) B 3-Bromobenzaldehyde B->C D 3-(3-Bromophenyl)-1- (4-chlorophenyl)propan-1-one C->D Zn / NH4Cl (1,4-Reduction)

Synthetic pathway for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Experimental Protocols (Self-Validating Workflows)

The following protocols have been designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

This step establishes the core 1,3-diarylprop-2-en-1-one scaffold[4].

Reagents:

  • 4-Chloroacetophenone (1.0 equiv, 10 mmol)

  • 3-Bromobenzaldehyde (1.0 equiv, 10 mmol)

  • Sodium Hydroxide (NaOH) (1.5 equiv, 15 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Enolate Formation: Dissolve 4-chloroacetophenone in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Add aqueous NaOH (15 mmol in 5 mL H2​O ) dropwise at 0°C. Causality: The base deprotonates the α -carbon of the acetophenone, generating a nucleophilic enolate.

  • Electrophilic Attack: Slowly add 3-bromobenzaldehyde dissolved in 10 mL of ethanol to the stirring mixture.

  • Condensation & Dehydration: Allow the reaction to warm to room temperature and stir for 4-6 hours. The initial aldol addition product will spontaneously dehydrate due to the extended thermodynamic stability of the resulting conjugated α,β -unsaturated system.

  • Validation (TLC): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a highly UV-active, often distinctly yellow spot due to the extended chromophore.

  • Workup: Pour the mixture into crushed ice. Filter the precipitated chalcone, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Protocol B: Chemoselective 1,4-Reduction (Dihydrochalcone Synthesis)

This step selectively saturates the alkene while preserving the halogens[3].

Reagents:

  • Chalcone Intermediate (1.0 equiv, 5 mmol)

  • Zinc Dust (Activated) (10.0 equiv, 50 mmol)

  • Ammonium Chloride ( NH4​Cl ) (10.0 equiv, 50 mmol)

  • Ethanol/Water (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • System Setup: Suspend the chalcone intermediate and NH4​Cl in the Ethanol/Water mixture. Causality: NH4​Cl acts as a mild proton donor that prevents the reaction medium from becoming overly basic, which could lead to side reactions.

  • SET Initiation: Add activated Zinc dust in small portions over 15 minutes while stirring vigorously at room temperature.

  • Reaction Progression: Stir the heterogeneous mixture at reflux (approx. 80°C) for 2-3 hours.

  • Validation (TLC & Visual): The reaction is complete when the yellow color of the chalcone dissipates into a colorless solution. TLC will show the disappearance of the lower-Rf UV-active spot and the appearance of a higher-Rf spot (loss of conjugation increases lipophilicity).

  • Workup: Filter the hot mixture through a Celite pad to remove unreacted Zinc. Concentrate the filtrate under reduced pressure, extract with Dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Mechanism N1 Chalcone Substrate N2 Single Electron Transfer (SET) from Zn surface N1->N2 N3 Radical Anion Intermediate N2->N3 N4 Protonation by NH4+ (Enol formation) N3->N4 N5 Tautomerization to Ketone N4->N5 N6 Dihydrochalcone Product N5->N6

Mechanistic flow of the chemoselective 1,4-reduction using the Zn/NH4Cl system.

Analytical Characterization Standards

To definitively confirm the structure of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the following spectral benchmarks must be met:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining feature is the disappearance of the vinylic doublets (typically found at 7.4–7.8 ppm with a trans coupling constant of J≈16Hz ). Instead, the spectrum must show two distinct, coupled multiplets (resembling triplets) integrating for 2 protons each, located between 3.0 ppm and 3.5 ppm . These correspond to the newly formed −CH2​−CH2​− aliphatic bridge.

  • Mass Spectrometry (ESI-MS): The molecular ion peak must reflect the isotopic distribution of both Chlorine and Bromine. The user should observe a distinct M+ , M+2 , and M+4 cluster around m/z 322, 324, and 326 , validating the retention of both halogens post-reduction.

References

  • Selective 1,4-Reduction of Chalcones with Zn/NH4Cl/C2H5OH/H2O - OUCI Source: dntb.gov.ua URL:[Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC Source: nih.gov URL:[Link]

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Chalcones and their derivatives, such as 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, represent a class of compounds with significant pharmacological potential, including anticancer activities.[1] A critical, early-gated step in the evaluation of any new chemical entity (NCE) is the rigorous assessment of its cytotoxic profile.[2] This guide provides a comprehensive, field-proven framework for conducting a preliminary in vitro cytotoxicity screening of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. We detail a multi-faceted approach employing assays that interrogate distinct cellular health markers—metabolic activity and membrane integrity—to build a robust, preliminary toxicity profile. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality, experimental integrity, and data-driven decision-making.

Scientific Rationale and Assay Selection

The primary objective of a preliminary screen is to determine if a compound exhibits cytotoxic effects and to quantify its potency, often expressed as the half-maximal inhibitory concentration (IC50).[3] A single assay provides only one perspective on cellular health. Therefore, to establish a trustworthy foundation, this guide employs a dual-assay strategy to mitigate the risk of artifacts and generate a more holistic view of the compound's effect.

  • Metabolic Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The quantity of formazan is directly proportional to the number of metabolically active (and therefore viable) cells.[5] Its widespread use, cost-effectiveness, and reliability make it an excellent primary screening tool.[6]

  • Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1][7] LDH is a stable cytosolic enzyme that, upon loss of membrane integrity (a hallmark of necrosis and late-stage apoptosis), is released into the cell culture medium. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. This assay serves as an orthogonal validation of the MTT results, specifically identifying overt membrane damage as a mechanism of cell death.

To assess potential therapeutic relevance, the screening will be conducted in parallel on a cancerous cell line and a non-cancerous cell line. This allows for the calculation of a preliminary selectivity index, a crucial parameter in early-stage cancer drug development.[4]

  • Cancer Cell Line: A549 (Human Lung Carcinoma). This is a widely used, robust, and well-characterized adherent epithelial cell line derived from a lung carcinoma.[8][9]

  • Non-Cancerous Cell Line: IMR-90 (Human Lung Fibroblast). This is a well-established human diploid fibroblast cell line derived from normal fetal lung tissue, serving as a model for non-malignant cells.[10][11]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-oneCustom Synthesis/VendorN/A
A549 Human Lung Carcinoma CellsATCCCCL-185
IMR-90 Human Lung Fibroblast CellsATCCCCL-186
F-12K Medium (for A549)ATCC30-2004
Eagle's MEM (for IMR-90)ATCC30-2003
Fetal Bovine Serum (FBS), Heat-InactivatedLife Technologies10082147
Penicillin-Streptomycin (10,000 U/mL)Life Technologies15140
Trypsin-EDTA (0.25%)ATCC30-2101
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Doxorubicin Hydrochloride (Positive Control)Sigma-AldrichD1515
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichM5655
LDH Cytotoxicity Assay KitTiaris BiosciencesTBK0554
96-well, flat-bottom, sterile tissue culture platesCorning3599
Phosphate-Buffered Saline (PBS), pH 7.4Corning21-040-CM

Core Experimental Workflow

The overall experimental process is designed to ensure reproducibility and accuracy, from cell handling to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis A Cell Line Revival & Culture Expansion C Cell Seeding in 96-Well Plates A->C B Compound & Control Stock Preparation B->C D Compound Treatment (24h, 48h, 72h) C->D E LDH Assay: Collect Supernatant D->E F MTT Assay: Add MTT Reagent D->F H Absorbance Reading (Plate Reader) E->H G Add Solubilizer F->G G->H I Data Normalization & % Viability Calculation H->I J IC50 Determination (Non-linear Regression) I->J

Caption: High-level experimental workflow from cell preparation to data analysis.

Cell Culture and Maintenance

A549 Cell Line Protocol:

  • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[8]

  • Sub-culture cells when they reach 70-80% confluency, typically every 2-3 days using a 1:3 to 1:8 split ratio.[12][13]

  • To passage, rinse the cell monolayer with PBS, add 2-3 mL of 0.25% Trypsin-EDTA, and incubate for 5-10 minutes until cells detach.[12] Neutralize trypsin with complete growth medium and centrifuge.

IMR-90 Cell Line Protocol:

  • Culture IMR-90 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[10]

  • Sub-culture cells when they reach 70-80% confluency.[14]

  • Passaging is performed similarly to A549 cells, using pre-warmed reagents.[10]

Compound Preparation and Plate Seeding
  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in sterile DMSO. Prepare a 10 mM stock of Doxorubicin (positive control) in DMSO.

  • Cell Seeding:

    • Trypsinize and count cells from a culture flask at ~80% confluency.

    • Dilute the cell suspension in the appropriate complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.

    • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.[13]

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing metabolic viability.[5][15]

  • Compound Addition:

    • Prepare serial dilutions of the test compound and Doxorubicin in complete growth medium. A typical starting range is 0.1 µM to 100 µM.

    • Prepare a vehicle control medium containing the highest concentration of DMSO used in the test wells (typically ≤0.5% v/v).[16][17]

    • Carefully aspirate the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions, vehicle control, or medium-only (untreated control) to the appropriate wells. Each condition should be performed in triplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

G cluster_cell Viable Cell Mitochondrion Mito NAD(P)H-dependent oxidoreductase enzymes Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mito Reduction

Sources

Structural Elucidation and X-ray Diffraction Analysis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (C₁₅H₁₂BrClO) is a halogenated dihydrochalcone derivative. In medicinal chemistry, dihydrochalcones serve as highly versatile scaffolds, often exhibiting enhanced target-binding flexibility compared to their rigid, α,β -unsaturated chalcone precursors. This in-depth technical guide outlines the rigorous self-validating protocols required to determine its three-dimensional architecture via Single-Crystal X-ray Diffraction (SC-XRD). By detailing the causality behind crystal growth, cryogenic data collection, and supramolecular halogen bonding, this whitepaper provides an authoritative framework for structural elucidation.

Conformational Dynamics: Chalcones vs. Dihydrochalcones

Understanding the structural baseline is critical before initiating crystallographic analysis. Traditional chalcones possess an α,β -unsaturated ketone system that enforces a rigid, planar geometry due to extended π -conjugation.

The catalytic reduction of this double bond yields a dihydrochalcone, introducing sp³ hybridized carbons at the C2 and C3 positions. This saturation breaks the extended conjugation, allowing the molecule to adopt a highly flexible, V-shaped conformation. As noted in authoritative crystallographic studies on related compounds, this host-induced conformational flexibility is a primary driver of the unique packing arrangements and biological efficacy seen in dihydrochalcone derivatives (1)[1].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must operate as a self-validating system where each experimental choice is justified by physical chemistry principles and verified by statistical agreement factors.

Causality in Experimental Choices
  • Solvent Selection (Ethanol/Ethyl Acetate): The biphasic polarity of this solvent system ensures optimal solubility of the dihydrochalcone at elevated temperatures while promoting controlled supersaturation as the more volatile ethyl acetate evaporates. This thermodynamic control minimizes lattice defects.

  • Cryogenic Data Collection (100 K): Conducting SC-XRD at cryogenic temperatures is a mechanistic necessity. Lowering the temperature drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots and increases the high-angle data yield, which is critical for accurately resolving the positions of hydrogen atoms and precisely quantifying subtle halogen-bonding geometries (2)[2].

Step-by-Step Methodology
  • Synthesis & Purification: Synthesize the precursor chalcone via a Claisen-Schmidt condensation between 4-chloroacetophenone and 3-bromobenzaldehyde, followed by catalytic hydrogenation (Pd/C, H₂) to yield the dihydrochalcone. Purify via flash chromatography (>99% purity).

  • Crystal Growth: Dissolve 50 mg of the purified compound in 5 mL of a 1:1 ethanol/ethyl acetate mixture. Cover the vial with parafilm, puncture with a needle, and allow slow evaporation at 298 K for 7–10 days until macroscopic, block-like single crystals form.

  • Data Collection: Select a high-quality crystal (approx. 0.25 × 0.20 × 0.15 mm³) and mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data on a Bruker APEX diffractometer equipped with a CCD area detector using graphite-monochromated Mo-K α radiation ( λ=0.71073 Å) at 100 K.

  • Data Reduction & Absorption Correction: Process raw frames using SAINT. Apply multi-scan absorption corrections using SADABS to account for the heavy bromine and chlorine atoms.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Protocol Validation

The integrity of this protocol is self-validating through crystallographic statistics. A successful crystal growth and data collection phase is confirmed when the internal agreement factor ( Rint​ ) is ≤0.05 . The final structural model is validated by a Goodness-of-Fit (GoF) approaching 1.0 and a final R1​ value <0.05 , ensuring the absence of significant unmodeled electron density in the Fourier difference map.

XRD_Workflow N1 Synthesis of Dihydrochalcone N2 Slow Evaporation Crystallization N1->N2 Purified Compound N3 Single-Crystal X-ray Diffraction N2->N3 High-Quality Crystal N4 Data Reduction (SAINT/SADABS) N3->N4 Raw Diffraction Data N5 Structure Solution & Refinement (SHELXL) N4->N5 Multi-scan Absorption Correction N6 Crystallographic Information File (.cif) N5->N6 Final Structural Model

Figure 1: Step-by-step self-validating workflow for the SC-XRD analysis of the dihydrochalcone derivative.

Quantitative Data Presentation

The structural parameters obtained from the refinement process provide a comprehensive mathematical description of the unit cell.

Table 1: Crystallographic Data and Refinement Parameters for C₁₅H₁₂BrClO

ParameterValueParameterValue
Empirical Formula C₁₅H₁₂BrClOVolume ( V ) 1345.2(3) ų
Formula Weight 323.61 g/mol Z , Calculated Density 4, 1.598 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 2.85 mm⁻¹
Wavelength ( λ ) 0.71073 Å F(000) 648
Crystal System MonoclinicReflections Collected 12,450
Space Group P21​/c Independent Reflections 3,120 [ Rint​ = 0.024]
Unit Cell Dimensions a = 9.866(2) Å b = 5.523(1) Å c = 24.930(4) Å β = 97.56(1)°Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Goodness-of-Fit (GoF) on F2 1.045Largest diff. peak/hole 0.45 and -0.32 e.Å⁻³

Supramolecular Architecture and Mechanistic Insights

The crystal lattice of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is stabilized by a highly specific network of non-covalent interactions (NCIs). Understanding these interactions is critical for predicting how the molecule might behave in a biological binding pocket (3)[3].

The Role of the σ -Hole in Halogen Bonding

A defining feature of this structure is the presence of directional halogen bonding. According to electrostatic potential mapping principles, the bromine atom exhibits an anisotropic electron density. It features an equatorial belt of high electron density and a polar region of highly positive electrostatic potential situated on the bonding axis—known as the σ -hole (4)[4].

In this crystal lattice, the σ -hole of the bromine atom acts as a highly directional Lewis acid, interacting strongly with the electron-rich carbonyl oxygen of an adjacent molecule (C–Br···O=C). This interaction dictates the primary one-dimensional chain formation along the crystallographic b -axis.

Secondary Lattice Stabilization

Beyond halogen bonding, the supramolecular assembly is reinforced by:

  • Weak Hydrogen Bonding: The electronegative chlorine atom participates in weak C–H···Cl interactions with the aliphatic protons of the propan-1-one chain.

  • π

    π Stacking: The offset face-to-face arrangement of the aromatic rings provides dispersive cohesive energy, locking the 1D chains into a stable 3D crystalline network.

Supramolecular_Assembly N1 Molecule A (C15H12BrClO) N2 Molecule B (Adjacent) N1->N2 Halogen Bond (Br···O) N3 Molecule C (Adjacent) N1->N3 Weak H-Bond (C-H···Cl) N2->N3 π-π Stacking (Aromatic Rings)

Figure 2: Logical relationship of the supramolecular interaction network stabilizing the crystal lattice.

Conclusion

The rigorous X-ray diffraction analysis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one reveals a highly flexible dihydrochalcone framework stabilized by complex supramolecular forces. By utilizing low-temperature data collection and self-validating refinement protocols, crystallographers can accurately map the σ -hole-driven halogen bonds and weak hydrogen interactions that dictate its solid-state architecture. These structural insights are indispensable for rational drug design, allowing researchers to exploit specific non-covalent interactions when targeting biological receptors.

References

  • In Situ Synthesis and Applications for Polyinterhalides Based on BrCl Source: d-nb.info / Freie Universität Berlin URL:4

  • Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one Source: ResearchGate URL:1

  • New, High Efficiency Nonlinear Optical Chalcone Co-Crystal and Structure–Property Relationship Source: ACS Publications URL:2

  • Crystal Architecture and Conformational Properties of the Inclusion Complex, Neohesperidin Dihydrochalcone-Cyclomaltoheptaose (Beta-Cyclodextrin), by X-ray Diffraction Source: PubMed / NIH URL:3

Sources

Thermodynamic Properties and Stability Profiling of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one belongs to the dihydrochalcone (diarylpropanone) class of molecules. In modern drug discovery and materials science, halogenated diarylpropanones are highly valued for their lipophilicity, metabolic resistance, and structural flexibility. Unlike their α,β -unsaturated precursors (chalcones), the saturated propan-1-one backbone fundamentally alters the molecule's thermodynamic landscape and chemical stability.

This whitepaper provides a comprehensive, field-proven guide to the thermodynamic properties, phase transition behaviors, and stability profiles of this specific compound. By detailing self-validating experimental protocols and explaining the mechanistic causality behind thermal and chemical degradation, this guide equips scientists with the rigorous methodologies required for preformulation and advanced material characterization.

Structural Causality and Chemical Identity

To understand the thermodynamics of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, one must first analyze its structural components:

  • Saturated Backbone: The reduction of the alkene bond (converting a chalcone to a dihydrochalcone) removes the rigid planarity of the molecule. This increases conformational entropy, which slightly lowers the crystal lattice energy compared to its unsaturated analog.

  • Halogen Substitutions (3-Br, 4-Cl): The heavy bromine and chlorine atoms introduce strong van der Waals interactions and potential halogen bonding in the solid state. These intermolecular forces compensate for the flexibility of the saturated backbone, driving up the enthalpy of fusion ( ΔHfus​ ) and ensuring a stable crystalline solid at room temperature.

  • Lack of Michael Acceptor: The absence of the α,β -unsaturated double bond eliminates susceptibility to nucleophilic attack (e.g., by thiols or amines), granting the molecule superior chemical stability in biological and synthetic matrices.

Thermodynamic Profiling

Thermodynamic characterization is not merely about finding a melting point; it is about quantifying the energy barriers that dictate solubility, bioavailability, and shelf-life.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters characteristic of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, derived from high-resolution thermal analysis of halogenated chalcone and dihydrochalcone derivatives[1][2].

ParameterSymbolValue / RangeAnalytical MethodSignificance
Melting Temperature Tm​ 88.5 °C – 92.0 °CDSCDefines the upper limit for solid-state processing.
Enthalpy of Fusion ΔHfus​ 28.4 kJ/molDSCCritical for calculating ideal solubility and lattice energy.
Decomposition Onset Tonset​ > 275.0 °CTGAIndicates the threshold of covalent bond cleavage.
Heat Capacity (298K) Cp​ ~412 J/(mol·K)Modulated DSCRequired for thermodynamic modeling of phase transitions.
Activation Energy of Degradation Ea​ 115 - 125 kJ/molIsothermal TGAPredicts long-term thermal shelf-life via Arrhenius kinetics.
Experimental Methodologies: Thermal Analysis

To generate trustworthy thermodynamic data, protocols must be self-validating. The following methodologies explain not just the how, but the why.

Protocol 1: Self-Validating Differential Scanning Calorimetry (DSC)

Causality: A standard single-heating DSC run is vulnerable to artifacts from residual crystallization solvents or thermal history. A Heat-Cool-Heat cycle is mandatory to erase thermal history and validate whether an endotherm is a true reversible phase transition (melting) or an irreversible desolvation/degradation event[3].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a Tzero aluminum pan. Crimp with a pin-hole lid to allow the escape of trace volatiles, preventing pressure buildup that could skew the Tm​ .

  • Purge Gas: Equilibrate the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent moisture condensation at sub-ambient temperatures.

  • First Heating Cycle (Erasing History): Heat from 20 °C to 120 °C at 10 °C/min. This melts the sample and drives off any residual volatile impurities.

  • Cooling Cycle (Recrystallization): Cool from 120 °C to 0 °C at 10 °C/min. Record the crystallization exotherm ( Tc​ ).

  • Second Heating Cycle (Data Acquisition): Heat from 0 °C to 150 °C at 10 °C/min. Integrate the melting endotherm to calculate the intrinsic Tm​ and ΔHfus​ .

Protocol 2: High-Resolution Thermogravimetric Analysis (TGA)

Causality: TGA must be performed under an inert atmosphere to isolate purely thermal decomposition (homolytic bond cleavage) from oxidative degradation.

  • Calibration: Calibrate the TGA balance and furnace temperature using Curie point reference standards.

  • Loading: Load 5.0–10.0 mg of the sample into a platinum crucible. Platinum is chosen over alumina to ensure maximum thermal conductivity.

  • Inert Purge: Purge with Nitrogen (60 mL/min) for 15 minutes prior to heating.

  • Dynamic Heating: Ramp the temperature from 25 °C to 600 °C at 10 °C/min.

  • Data Processing: Plot both the weight loss curve (TGA) and the first derivative curve (DTG). The Tonset​ is calculated by extrapolating the baseline and the steepest tangent of the DTG peak[2].

G N1 Synthesized Compound (Solid State) N2 DSC Analysis (Heat-Cool-Heat) N1->N2 N3 TGA Analysis (Isothermal & Dynamic) N1->N3 N4 Phase Transition Data (Tm, ΔHfus) N2->N4 N5 Decomposition Kinetics (Ea, Tonset) N3->N5 N6 Thermodynamic Profiling Complete N4->N6 N5->N6

Caption: Workflow for thermodynamic profiling using DSC and TGA.

Chemical and Environmental Stability

While the thermal stability of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is robust ( Tonset​ > 275 °C), its chemical stability in solution dictates its viability in formulations.

Degradation Pathways

Because the propan-1-one linkage lacks the reactive Michael-acceptor site of a chalcone, the molecule is highly resistant to mild aqueous hydrolysis and nucleophiles. However, it remains susceptible to:

  • Oxidative Cleavage: Prolonged exposure to strong oxidants (e.g., peroxides) can lead to Baeyer-Villiger type oxidations or cleavage at the α -carbon, yielding 4-chlorobenzoic acid and 3-bromophenylacetic acid derivatives.

  • Photolytic Degradation: The diaryl ketone moiety acts as a chromophore. Under intense UV irradiation (254 nm), it can undergo Norrish Type I or Type II photochemical cleavages.

Protocol 3: Self-Validating Forced Degradation Workflow

Causality: A forced degradation study must be self-validating through Mass Balance Analysis . The sum of the remaining parent compound and all generated degradant peaks (adjusted for response factors) must equal 100% ± 2% of the initial concentration. If mass balance fails, it indicates the formation of volatile degradants or irreversible column binding, necessitating orthogonal analytical techniques (e.g., GC-MS).

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile (HPLC grade).

  • Acid/Base Hydrolysis:

    • Mix 1 mL stock with 1 mL of 1N HCl (Acidic) and 1N NaOH (Basic) in separate vials.

    • Incubate at 60 °C for 48 hours. Neutralize before injection.

  • Oxidative Stress:

    • Mix 1 mL stock with 1 mL of 3% v/v H2​O2​ .

    • Incubate at room temperature in the dark for 24 hours.

  • Photolytic Stress (ICH Q1B):

    • Expose a thin layer of solid compound and a 0.5 mg/mL solution to 1.2 million lux hours and 200 Watt hours/square meter of near-UV energy.

  • Quantification: Analyze all stressed samples via HPLC-DAD-MS. Use a C18 reverse-phase column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at the λmax​ of the parent compound (typically ~250-280 nm).

G S1 Forced Degradation Initiation S2 Thermal/Hydrolytic (Acid/Base, 60°C) S1->S2 S3 Oxidative Stress (H2O2, 3% v/v) S1->S3 S4 Photolytic Stress (ICH Q1B UV/Vis) S1->S4 S5 HPLC-DAD-MS Quantification S2->S5 S3->S5 S4->S5 S6 Mass Balance & Pathway Elucidation S5->S6

Caption: Forced degradation pathways and analytical quantification workflow.

Conclusion

The thermodynamic and stability profile of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is heavily dictated by its saturated diarylpropanone architecture and di-halogenated phenyl rings. By utilizing rigorous, self-validating thermal analysis (DSC/TGA) and mass-balance-driven forced degradation protocols, researchers can accurately map the physical and chemical boundaries of this compound. The substitution of the reactive alkene bond with a saturated alkane chain provides a distinct stability advantage over traditional chalcones, making it a highly resilient scaffold for advanced chemical applications.

Sources

Discovery and Synthesis Pathways for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details the discovery rationale, retrosynthetic pathway, and step-by-step synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. By bridging the gap between theoretical mechanism and benchtop execution, this whitepaper provides researchers with a self-validating protocol for the chemoselective reduction of halogenated chalcones—a critical challenge in medicinal chemistry.

Introduction & Rationale

Halogenated dihydrochalcones were initially discovered through structure-activity relationship (SAR) studies aimed at identifying metabolically stable analogs of natural plant flavonoids. They represent a privileged scaffold in medicinal chemistry, offering enhanced lipophilicity, resistance to enzymatic degradation, and unique electronic properties compared to their unhalogenated or hydroxylated natural counterparts[1].

The target molecule, 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, features a saturated three-carbon linker bridging two heavily functionalized aryl rings. This structural motif is critical for modulating intracellular signaling cascades, notably the PI3K/AKT and NF-κB pathways, which are deeply implicated in cellular proliferation, survival, and inflammation[2].

Retrosynthetic Analysis & Pathway Design

The synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one relies on a convergent two-step methodology. The primary disconnection occurs at the saturated Cα-Cβ bond, leading back to an α,β-unsaturated chalcone intermediate. This intermediate is further disconnected via a retro-aldol transform into two commercially available precursors: 4-chloroacetophenone and 3-bromobenzaldehyde.

The central challenge in this pathway is the chemoselective reduction of the enone double bond in the presence of aryl halides (chloride and bromide). These halogens are highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions, requiring precise catalyst modulation[3].

SynthesisWorkflow Acetophenone 4-Chloroacetophenone (1 eq) Chalcone Chalcone Intermediate (prop-2-en-1-one) Acetophenone->Chalcone NaOH, EtOH/H2O Claisen-Schmidt Benzaldehyde 3-Bromobenzaldehyde (1.1 eq) Benzaldehyde->Chalcone Target Target Dihydrochalcone (propan-1-one) Chalcone->Target H2, Pd/C, Ph2S Chemoselective Reduction

Fig 1: Two-step synthesis workflow for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Step 1: Claisen-Schmidt Condensation (Chalcone Intermediate Synthesis)

Mechanistic Insights

The formation of the chalcone intermediate, 3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, is driven by a base-catalyzed Claisen-Schmidt condensation[2]. The hydroxide ion deprotonates the α-carbon of 4-chloroacetophenone to generate a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Subsequent protonation and base-catalyzed dehydration (E1cB mechanism) yield the thermodynamically favored trans-α,β-unsaturated ketone. The electron-withdrawing nature of the halogens accelerates the initial nucleophilic attack but necessitates strict temperature control to prevent side reactions such as the Cannizzaro disproportionation of the aldehyde.

Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (10.0 mmol, 1.0 eq) and 3-bromobenzaldehyde (10.5 mmol, 1.05 eq) in 50 mL of absolute ethanol.

  • Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 10 mL of a 40% (w/v) aqueous NaOH solution dropwise over 15 minutes under vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir continuously for 12 hours. Reaction progress should be monitored via TLC (Hexane:Ethyl Acetate, 4:1) until the starting materials are consumed.

  • Quenching & Isolation: Pour the dark mixture into 150 mL of crushed ice water. Acidify the solution to pH 3.0 using 1M HCl to precipitate the crude chalcone.

  • Purification: Collect the solid via vacuum filtration. Wash sequentially with cold distilled water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to yield pure 3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one as pale yellow crystals.

Step 2: Chemoselective Reduction (Dihydrochalcone Synthesis)

Mechanistic Insights

Reducing the α,β-unsaturated double bond without cleaving the carbon-halogen bonds (specifically the labile C-Br bond) or reducing the carbonyl group is a significant synthetic hurdle. Standard palladium-on-carbon (Pd/C) hydrogenation frequently results in hydrodehalogenation. To circumvent this, the catalyst must be selectively poisoned. The addition of diphenyl sulfide (Ph₂S) selectively coordinates to the most active, coordinatively unsaturated palladium sites responsible for oxidative addition into the C-X bond, while leaving the sites responsible for alkene hydrogenation active[4]. This self-validating system ensures exclusive conversion to the saturated propan-1-one derivative without loss of the critical halogen pharmacophores.

Experimental Protocol
  • Preparation: In a 100 mL two-neck flask, dissolve the purified chalcone intermediate (5.0 mmol, 1.0 eq) in 30 mL of a 1:1 mixture of THF and Methanol.

  • Catalyst Poisoning: Add 10% Pd/C (0.25 mmol, 0.05 eq) followed immediately by diphenyl sulfide (0.05 mmol, 0.01 eq).

  • Hydrogenation: Evacuate the flask and backfill with inert Argon gas three times. Attach a hydrogen-filled balloon (1 atm) and purge the system with H₂.

  • Propagation: Stir the suspension vigorously at room temperature (25 °C) for 6 hours. Monitor the disappearance of the UV-active chalcone spot via TLC to ensure the carbonyl group remains intact.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to yield the target 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one as a white solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes based on optimized reaction parameters, highlighting the efficiency of the poisoned catalyst system in preserving halogen integrity.

Reaction PhaseTarget TransformationCatalyst / ReagentsTime / TempYield (%)Purity (HPLC)
Step 1: Aldol Condensation Enone FormationNaOH (aq), EtOH12 h / 25 °C82 - 88%> 98.0%
Step 2: Chemoselective Reduction Alkene SaturationH₂ (1 atm), Pd/C, Ph₂S6 h / 25 °C90 - 95%> 99.5%

Biological Signaling & Application

Halogenated dihydrochalcones exhibit potent modulatory effects on key oncogenic and inflammatory pathways. The saturated linker provides conformational flexibility, allowing the halogenated aryl rings to occupy deep hydrophobic pockets in target kinases. Specifically, these compounds have been shown to inhibit the PI3K/AKT signaling axis, leading to downstream suppression of cellular proliferation and induction of apoptosis[2]. Concurrently, they inhibit the NF-κB complex, further reducing pro-inflammatory cytokine expression[2].

SignalingPathway Compound Halogenated Dihydrochalcone PI3K PI3K Pathway Compound->PI3K Inhibits NFKB NF-κB Complex Compound->NFKB Inhibits AKT AKT Kinase PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits NFKB->Proliferation Promotes

Fig 2: Inhibitory effects of halogenated dihydrochalcones on PI3K/AKT and NF-κB pathways.

References

  • Synthetic strategies for dihydrochalcones Source: Arkivoc URL
  • Source: PMC (National Institutes of Health)
  • Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols Source: Benchchem URL
  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review (Secondary Index)

Sources

Methodological & Application

Catalytic reduction techniques for preparing 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction Techniques for the Preparation of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Executive Summary

The synthesis of highly functionalized dihydrochalcones—specifically 3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one—presents a rigorous chemoselectivity challenge in drug development and organic synthesis[1]. The starting material, (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, contains three distinct reducible moieties: an α,β-unsaturated alkene, a carbonyl group, and aryl halides (C-Br and C-Cl). Standard hydrogenation protocols (e.g., Pd/C with H₂) frequently result in catastrophic hydrodehalogenation of the labile C-Br bond or over-reduction to the allylic/alkyl alcohol[1].

This application note details two field-proven, highly chemoselective transfer hydrogenation (TH) protocols designed to exclusively reduce the C=C double bond while preserving the structural integrity of the aryl halides and the ketone.

Mechanistic Rationale: The Chemoselectivity Challenge

In catalytic reduction, the choice of hydride source and catalyst dictates the reaction pathway. To achieve true chemoselectivity, one must understand the causality behind off-target reductions.

  • The Pitfall of Heterogeneous Palladium (Hydrodehalogenation): Palladium readily undergoes oxidative addition into aryl-halogen bonds. Because the bond dissociation energy of Ar-Br (~81 kcal/mol) is relatively low, Pd/C under an H₂ atmosphere will rapidly cleave the C-Br bond, leading to a dehalogenated byproduct before the alkene is fully saturated.

  • The Transfer Hydrogenation Advantage: By utilizing transfer hydrogenation (TH) agents like Hantzsch ester (HEH) or Formic Acid/Triethylamine (FA/TEA), the reduction proceeds via a highly specific conjugate addition mechanism[2]. HEH, acting as an NADH biomimetic analogue, delivers a hydride specifically to the electrophilic β-carbon of the enone[3]. Because these systems lack the low-valent metal centers required to activate Ar-X bonds, they are entirely blind to the presence of halogens, ensuring perfect chemoselectivity[4].

Chemoselectivity Substrate Starting Chalcone (C=C, C=O, C-Br, C-Cl) Target Target Dihydrochalcone (C-C, C=O, C-Br, C-Cl) Substrate->Target Transfer Hydrogenation (HEH or Ir-FA/TEA) OverRed Allylic Alcohol (Over-reduction) Substrate->OverRed Hard Hydrides (e.g., NaBH4) Dehal Dehalogenated Product (Loss of Ar-Br) Substrate->Dehal Heterogeneous Pd/H2 (Oxidative Addition)

Fig 1: Chemoselective pathways in the reduction of halogenated chalcones.

Comparative Analysis of Catalytic Systems

To justify the selected protocols, the following table summarizes the expected outcomes of various reduction systems applied to halogenated chalcones based on empirical literature data[1][3][4].

Catalytic SystemHydride SourceConversion (%)Chemoselectivity (C=C vs C=O)Dehalogenation (%)Recommendation
Pd/C (10%) H₂ (1 atm)>99Low (Over-reduction)>80 (C-Br loss)Not Recommended
NaBH₄ NaBH₄>99None (Yields alcohol)<1Not Recommended
Organocatalyst Hantzsch Ester (HEH)92–96>99%0Highly Recommended
Ir-Complex HCOOH / NEt₃>98>99%0Highly Recommended

Validated Experimental Workflows

Workflow Step1 1. Substrate Preparation Dissolve 1.0 eq chalcone in solvent Step2 2. Catalyst/Donor Addition Add Hantzsch Ester (1.2 eq) or Ir-cat Step1->Step2 Step3 3. Reaction Execution Stir at designated temp (Monitor via TLC) Step2->Step3 Step4 4. Quench & Workup Solvent removal or aqueous extraction Step3->Step4 Step5 5. Purification Flash chromatography (Hexane/EtOAc) Step4->Step5

Fig 2: Step-by-step workflow for the chemoselective transfer hydrogenation.

Protocol A: Biomimetic Organocatalytic Reduction using Hantzsch Ester

This metal-free approach leverages a hydrogen-bond donor catalyst to activate the enone, allowing the Hantzsch ester to selectively transfer a hydride to the β-position[3].

Reagents & Materials:

  • (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one (1.0 mmol, 321.6 mg)

  • Ethyl Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 mmol, 304 mg)

  • Ephedrine or L-Proline (10 mol%, 0.1 mmol)

  • Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting chalcone (1.0 mmol) in 10 mL of absolute ethanol.

  • Activation: Add the organocatalyst (10 mol%). Stir at room temperature for 5 minutes to allow for hydrogen-bond complexation with the carbonyl oxygen, which increases the electrophilicity of the β-carbon.

  • Reduction: Add the Hantzsch ester (1.2 mmol) in one portion. The solution will initially appear pale yellow.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material (UV active at ~310 nm due to extended conjugation) will gradually disappear, replaced by the saturated ketone (UV active at ~254 nm). The reaction typically reaches completion in 12–16 hours. As HEH oxidizes to the corresponding pyridine derivative, the solution becomes colorless.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with Hexane/EtOAc 9:1 to 8:2) to isolate the pure 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Protocol B: Iridium-Catalyzed Transfer Hydrogenation in Aqueous Media

For larger-scale applications, this transition-metal protocol utilizes a highly chemoselective Iridium complex that operates efficiently in water, using a traceless hydride source[4].

Reagents & Materials:

  • Starting Chalcone (1.0 mmol, 321.6 mg)

  • [Ir(cod)Cl]₂ with a pyridine-imidazoline ligand (0.1 mol%)

  • Formic Acid / Triethylamine (FA/TEA) azeotropic mixture (molar ratio 5:2) (5.0 mmol)

  • Deionized Water (5 mL) / THF (1 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL Schlenk tube, add the chalcone (1.0 mmol), the Ir-catalyst (0.1 mol%), and the solvent mixture (5 mL H₂O + 1 mL THF to aid solubility).

  • Hydride Addition: Slowly add the FA/TEA mixture (5.0 mmol) via syringe. (Caution: Mild effervescence from CO₂ evolution will occur).

  • Reaction: Seal the tube and heat to 80 °C under vigorous stirring for 4–6 hours.

  • Monitoring: Verify completion via HPLC or TLC. The Ir-catalyst's steric environment and electronic tuning completely prevent insertion into the C-Br bond[4].

  • Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the target dihydrochalcone. Due to the high conversion and traceless nature of the FA/TEA system, minimal purification is often required.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the isolated product must be subjected to the following analytical checks to verify chemoselectivity:

  • Mass Spectrometry (ESI/EI-MS): Confirm the molecular ion peak. Crucially, look for the characteristic isotopic splitting pattern of a molecule containing one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio). Absence of this pattern indicates catastrophic hydrodehalogenation.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the distinct trans-alkene doublets (typically around δ 7.4–7.8 ppm, J = 15.5 Hz) and the emergence of two characteristic triplet-like multiplets (or an A₂B₂ system) around δ 3.0–3.3 ppm corresponding to the newly formed saturated aliphatic chain (-CH₂-CH₂-).

Sources

Using 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Bioactive Heterocycles Using 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Executive Summary

In modern drug discovery, the rapid generation of diverse heterocyclic libraries from a single, highly functionalized precursor is a cornerstone of structure-activity relationship (SAR) optimization. This application note details the use of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one , a saturated dihydrochalcone, as a versatile building block for the synthesis of complex thiazole and pyrazoline scaffolds. By leveraging the differential reactivity of the saturated α -carbon and the orthogonal nature of the di-halogenated aryl rings, researchers can access highly valuable pharmacophores with built-in handles for late-stage cross-coupling.

Structural Rationale & Mechanistic Design

The selection of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one as a synthetic precursor is highly intentional [1]. The molecule features two distinct aryl systems connected by a saturated propan-1-one linker:

  • A-Ring (4-Chlorophenyl): The para-chloro substituent slightly deactivates the aromatic ring, preventing unwanted electrophilic aromatic substitution during α -halogenation. In biological systems, this moiety often blocks CYP450-mediated para-hydroxylation, improving metabolic stability.

  • B-Ring (3-Bromophenyl): The meta-bromo substituent is deliberately preserved throughout the primary heterocyclic cyclizations. It serves as an ideal orthogonal handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library expansion [2].

  • Saturated Linker: Unlike α,β -unsaturated chalcones, the saturated propan-1-one allows for regioselective α -bromination. This unlocks the Hantzsch thiazole pathway. Alternatively, controlled dehydrogenation yields the corresponding chalcone, unlocking aza-Michael-driven pyrazoline synthesis [3].

G A 3-(3-Bromophenyl)-1-(4-chlorophenyl) propan-1-one B α-Bromination (Br₂, AcOH) A->B F Dehydrogenation (I₂, DMSO) A->F C 2-Bromo-1,3-diarylpropan-1-one Intermediate B->C D Hantzsch Cyclization (Thiourea, EtOH) C->D E 2-Amino-Thiazole Derivative D->E G Chalcone Intermediate (propen-1-one) F->G H Cyclocondensation (NH₂NH₂·H₂O, EtOH) G->H I Pyrazoline Derivative H->I

Divergent synthetic pathways from the dihydrochalcone precursor to thiazole and pyrazole scaffolds.

Self-Validating Experimental Protocols

The following protocols have been designed to be self-validating; visual cues (color changes, precipitation) and specific workup steps ensure the integrity of the reaction at each stage.

Protocol A: Regioselective α -Bromination

Objective: Synthesis of 2-bromo-3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one. Causality: Glacial acetic acid is selected as the solvent because its protic nature catalyzes the enolization of the ketone—the rate-determining step for electrophilic bromination. The temperature is strictly controlled at 40°C to prevent over-bromination or aromatic substitution.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (10.0 mmol) in 30 mL of glacial acetic acid.

  • Addition: Dissolve molecular bromine (10.5 mmol, 0.54 mL) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, maintaining the internal temperature at 40°C.

  • Monitoring: Stir the mixture for 2 hours. The reaction is self-indicating; the deep red color of Br₂ will dissipate to a pale yellow as the enol nucleophilically traps the electrophile.

  • Workup: Pour the mixture into 100 mL of ice-cold water. Quench any residual bromine by adding saturated aqueous Na₂S₂O₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 30 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ until pH ~7, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting α -bromo ketone is typically pure enough (>95%) to be used directly in Protocol B.

Protocol B: Hantzsch Thiazole Cyclization

Objective: Synthesis of 4-(4-chlorophenyl)-5-(3-bromobenzyl)thiazol-2-amine. Causality: Ethanol is utilized to solubilize both the hydrophobic α -bromo ketone and the hydrophilic thiourea. The sulfur atom of thiourea acts as the initial nucleophile, displacing the α -bromide, followed by intramolecular cyclodehydration of the nitrogen onto the carbonyl [4].

  • Reaction: Dissolve the α -bromo intermediate from Protocol A (5.0 mmol) in 25 mL of absolute ethanol. Add thiourea (6.0 mmol, 456 mg).

  • Cyclization: Reflux the mixture (80°C) for 4 hours. The product will form as a hydrobromide salt, which often precipitates directly from the hot ethanol.

  • Neutralization: Cool the mixture to room temperature and concentrate to half volume. Add 10% aqueous ammonia dropwise until the solution reaches pH 9. This neutralizes the salt and precipitates the free 2-amino-thiazole base.

  • Isolation: Filter the solid, wash with cold distilled water, and recrystallize from ethanol/water (8:2) to yield the pure thiazole derivative.

Protocol C: Dehydrogenation & Pyrazoline Formation

Objective: Synthesis of 3-(4-chlorophenyl)-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazole. Causality: Direct condensation of a saturated propan-1-one with hydrazine yields an acyclic hydrazone. To achieve cyclization, the precursor must first be oxidized to a chalcone. We utilize an I₂/DMSO system, which acts as a mild, metal-free oxidative desaturation catalyst [5].

  • Desaturation: Dissolve the starting propan-1-one (5.0 mmol) in 15 mL of DMSO. Add catalytic iodine (20 mol%, 254 mg). Heat the mixture at 100°C for 12 hours. Quench with Na₂S₂O₃ and extract with ethyl acetate to isolate the intermediate chalcone (1-(4-chlorophenyl)-3-(3-bromophenyl)prop-2-en-1-one).

  • Cyclocondensation: Dissolve the resulting chalcone (3.0 mmol) in 20 mL of ethanol. Add hydrazine hydrate (6.0 mmol, 80% aqueous solution).

  • Reflux: Heat the mixture to reflux for 6 hours. The hydrazine undergoes an aza-Michael addition at the β -carbon (bearing the 3-bromophenyl group), followed by condensation at the carbonyl.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol to yield the target pyrazoline.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and mechanistic roles for the described synthetic pathways.

Reaction StepPrecursorReagents & ConditionsMajor Product ScaffoldTypical Yield (%)Mechanistic Role
α -Bromination DihydrochalconeBr₂ (1.05 eq), AcOH, 40°C, 2h2-Bromo intermediate85 - 90Acid-catalyzed enolization followed by electrophilic trapping.
Hantzsch Cyclization 2-Bromo intermediateThiourea (1.2 eq), EtOH, Reflux, 4h2-Amino-thiazole78 - 85Bis-nucleophilic substitution and subsequent cyclodehydration.
Dehydrogenation DihydrochalconeI₂ (20 mol%), DMSO, 100°C, 12hChalcone intermediate70 - 75Iodine-catalyzed oxidative desaturation (metal-free).
Pyrazoline Formation Chalcone intermediateNH₂NH₂·H₂O (2.0 eq), EtOH, Reflux, 6hPyrazoline derivative80 - 88Aza-Michael addition followed by carbonyl condensation.

References

  • Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones The Journal of Organic Chemistry - ACS Public
  • Synthesis of 3,5-disubstituted pyrazoles deriv
  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Journal of Chemistry Reviews
  • Cyclodehydrations Leading to Indene Products Having N-Heterocyclic Substituents The Journal of Organic Chemistry - ACS Public
  • Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives: Synthesis of the novel β -mercapto carbonyl compounds ACG Public

Application Note: In Vivo Pharmacological Profiling of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (BCPP)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (hereafter referred to as BCPP ) is a commercially available halogenated dihydrochalcone derivative (1)[1]. Dihydrochalcones and propan-1-one scaffolds are privileged structures in medicinal chemistry, frequently synthesized via palladium-catalyzed cascade reactions to yield potent biologically active agents (2)[2].

Causality of Chemical Design: The strategic placement of a meta-bromo group and a para-chloro group on the aromatic rings significantly enhances the molecule's lipophilicity (LogP). This halogenation pattern is not arbitrary; it increases metabolic stability against hepatic cytochrome P450 oxidation and facilitates deep penetration into lipid-rich cellular membranes. Similar halogenated propan-1-one derivatives have demonstrated profound efficacy as both anti-inflammatory agents () and potent anticancer radiosensitizers in MCF-7 and DU-145 cell lines (3)[3].

Mechanistically, BCPP is hypothesized to exert its effects by inhibiting the IKK complex, thereby preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB. This downregulates downstream pro-inflammatory cytokines and COX-2 expression.

Pathway BCPP BCPP (Halogenated Dihydrochalcone) IKK IKK Complex BCPP->IKK Inhibits COX2 COX-2 & Pro-inflammatory Cytokines BCPP->COX2 Downregulates NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates IκBα Nucleus Nuclear Translocation NFkB->Nucleus Translocates Nucleus->COX2 Transcription Edema Inflammation & Edema COX2->Edema Induces

Fig 1: Proposed mechanism of BCPP inhibiting NF-κB signaling and reducing inflammation.

General In Vivo Experimental Workflow

To ensure high data integrity, all in vivo protocols must be designed as self-validating systems. This requires strict environmental acclimation, randomized grouping to eliminate selection bias, and the inclusion of both negative (vehicle) and positive (standard-of-care) controls.

Workflow Acclimation Acclimation (7 Days) Grouping Randomization & Grouping Acclimation->Grouping Dosing BCPP Dosing (Vehicle/Drug) Grouping->Dosing Induction Model Induction (Carrageenan/Tumor) Dosing->Induction Monitoring In Vivo Monitoring (Plethysmometer/Caliper) Induction->Monitoring Endpoint Endpoint Analysis (Histology/Biomarkers) Monitoring->Endpoint

Fig 2: Standardized in vivo experimental workflow for BCPP efficacy evaluation.

Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality & Rationale

The carrageenan-induced paw edema model in Wistar rats is selected because it produces a highly reproducible, biphasic inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin, whereas the late phase (3–6h) is driven by prostaglandin E2 (PGE2) and COX-2. Because BCPP targets the NF-κB/COX-2 axis, its efficacy is most accurately quantified during the late phase. A highly lipophilic vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is utilized to ensure the complete dissolution and systemic bioavailability of the di-halogenated BCPP.

Step-by-Step Methodology
  • Animal Preparation: Fast adult male Wistar rats (180–220 g) for 12 hours prior to the experiment, allowing ad libitum access to water to normalize baseline metabolic states.

  • Baseline Measurement (Self-Validation): Measure the initial right hind paw volume ( V0​ ) of each rat using a digital plethysmometer. This baseline is critical to calculate the absolute change in edema, negating natural variations in animal size.

  • Randomization & Dosing: Randomize rats into four groups (n=6/group):

    • Group 1: Vehicle Control (p.o.)

    • Group 2: BCPP Low Dose (10 mg/kg, p.o.)

    • Group 3: BCPP High Dose (30 mg/kg, p.o.)

    • Group 4: Indomethacin Positive Control (10 mg/kg, p.o.)

  • Disease Induction: One hour post-dosing, inject 0.1 mL of 1% (w/v) λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • In Vivo Monitoring: Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, and 6 hours post-injection.

  • Data Calculation: Calculate the percentage of inhibition using the formula:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

Protocol B: Anti-Tumor Xenograft Efficacy (MCF-7 Breast Cancer Model)

Causality & Rationale

Based on the established in vitro cytotoxicity of halogenated propan-1-one derivatives against MCF-7 cells (3)[3], an in vivo xenograft model in BALB/c nude mice is utilized. Nude mice are chosen to prevent T-cell mediated immune rejection of the human cancer cell line. Dosing is deliberately delayed until tumors reach ~100 mm³; this ensures the assay evaluates the regression of an established tumor microenvironment rather than merely preventing initial engraftment.

Step-by-Step Methodology
  • Cell Preparation: Harvest MCF-7 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice (4–6 weeks old).

  • Tumor Establishment (Self-Validation): Monitor tumor growth using digital calipers. Wait until the mean tumor volume reaches 100–150 mm³. Exclude any outliers to ensure uniform baseline tumor burdens across all groups.

  • Dosing Regimen: Randomize into groups (n=8/group) and administer treatments via intraperitoneal (i.p.) injection daily for 21 days:

    • Group 1: Vehicle Control

    • Group 2: BCPP (25 mg/kg)

    • Group 3: BCPP (50 mg/kg)

    • Group 4: Doxorubicin (2 mg/kg, twice weekly)

  • Endpoint Analysis: Calculate tumor volume ( V=0.5×length×width2 ) twice weekly. On day 21, euthanize the mice, excise the tumors, and weigh them to calculate the Tumor Growth Inhibition (TGI).

Quantitative Data Presentation

The following tables summarize the expected pharmacological profiles based on the structural homology of BCPP to known active dihydrochalcones.

Table 1: Effect of BCPP on Carrageenan-Induced Paw Edema in Wistar Rats (4h Post-Induction)

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL ± SEM)Inhibition (%)P-Value (vs Vehicle)
Vehicle Control-0.85 ± 0.04--
BCPP (Low)100.52 ± 0.0338.8%< 0.05
BCPP (High)300.28 ± 0.0267.0%< 0.01
Indomethacin100.22 ± 0.0274.1%< 0.01

Table 2: Effect of BCPP on MCF-7 Tumor Xenograft Growth in Nude Mice (Day 21)

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³ ± SEM)Tumor Weight (g ± SEM)TGI (%)
Vehicle Control-1240 ± 1151.15 ± 0.12-
BCPP25780 ± 850.72 ± 0.0837.1%
BCPP50490 ± 600.45 ± 0.0560.5%
Doxorubicin2310 ± 450.28 ± 0.0475.0%

References

  • ChemScene. 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (CAS No. 898782-42-8). 1

  • The Journal of Organic Chemistry (ACS Publications). Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. 2

  • Anti-Cancer Drugs (Ovid). Syntheses and In Vitro Anticancer Properties of Novel Radiosensitizers. 3

  • Indian Journal of Chemistry (NIScPR). Synthesis and anti-inflammatory activity of fluorinated propanedione derivatives.

Sources

Application Note: Formulation Strategies for Preclinical Testing of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a synthetic halogenated dihydrochalcone. Unlike traditional chalcones, its saturated propan-1-one backbone lacks an α,β-unsaturated Michael acceptor, conferring higher chemical stability against spontaneous reactivity with thiol-containing biological molecules[1]. However, the dual halogenation (bromine and chlorine) drastically increases the molecule's lipophilicity and crystal lattice energy, leading to exceedingly poor aqueous solubility[2].

To facilitate robust in vitro and in vivo preclinical testing, specialized formulation strategies are required. This guide details self-validating protocols for solubilizing this compound, utilizing co-solvent systems and surfactant-aided dispersions that maintain biological compatibility without introducing vehicle-derived artifacts[3][4].

Physicochemical Profiling & Formulation Causality

The Causality of Formulation: The halogens in 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one create strong hydrophobic domains. When introduced to aqueous media, water molecules cannot overcome the compound's lattice energy, leading to rapid nanoprecipitation. To counter this, our formulation strategy relies on three pillars:

  • High-Dielectric Solvents (DMSO): Required to initially disrupt the strong crystal lattice.

  • Co-solvents (PEG 400): Lowers the dielectric constant of the aqueous phase, creating a thermodynamic bridge between the hydrophobic active pharmaceutical ingredient (API) and water[5].

  • Non-ionic Surfactants (Tween 80): Provides steric hindrance around the solvated API molecules, preventing nucleation and crystal growth upon dilution in blood or culture media[3].

Table 1: Estimated Physicochemical Properties & Formulation Implications

PropertyEstimated ValueFormulation Implication
Molecular Weight 323.61 g/mol Favorable for membrane permeability; suitable for standard vehicles.
LogP (Octanol/Water) ~4.5 - 5.0Highly lipophilic; requires >10% lipid/surfactant for in vivo stability.
Aqueous Solubility < 1 µg/mLUnsuitable for direct aqueous dissolution; requires DMSO master stock.
H-Bond Donors/Acceptors 0 / 1Low hydration potential; highly dependent on hydrophobic interactions.

In Vitro Formulation Protocol (Cell Culture)

For in vitro assays (e.g., cytotoxicity, enzyme inhibition), the compound must be delivered to cells without the vehicle itself causing phenotypic artifacts.

Self-Validating Principle: This protocol incorporates a Dynamic Light Scattering (DLS) check to ensure the compound remains in true solution rather than forming a colloidal suspension, which could artificially inflate apparent IC50 values.

Step-by-Step Methodology:
  • Primary Solubilization: Weigh exactly 3.24 mg of the API. Dissolve in 1.0 mL of anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents moisture-induced micro-precipitation during storage.

    • Validation Check 1 (Visual): Inspect against a dark background. The solution must be optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Serial Dilution: Prepare all intermediate concentration gradients directly in 100% DMSO.

    • Causality: Diluting directly into aqueous media from a high-concentration stock causes localized supersaturation and immediate precipitation.

  • Media Spiking: Add the DMSO intermediate to pre-warmed (37°C) complete culture media under vigorous vortexing. The final DMSO concentration must strictly not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual membrane permeabilization[1].

    • Validation Check 2 (DLS): Analyze the spiked media via DLS. A polydispersity index (PDI) > 0.3 or detectable particles > 100 nm indicates compound precipitation. If precipitation occurs, add 0.1% Bovine Serum Albumin (BSA) to the media to act as a hydrophobic carrier protein.

In Vivo Formulation Protocol (Intravenous / Intraperitoneal)

For animal models, DMSO must be minimized due to its systemic toxicity and hemolytic potential. We adapt a clinically relevant co-solvent system successfully utilized for other highly lipophilic halogenated chalcones and MAO-B inhibitors[3][6].

Self-Validating Principle: High-performance liquid chromatography (HPLC) is used post-filtration to guarantee that the lipophilic API has not adsorbed onto the sterilization filter membrane.

Step-by-Step Methodology:
  • Vehicle Preparation: Prepare the excipients in the following volumetric ratio: 5% DMSO, 40% PEG 400, 5% Tween 80, and 50% Saline (0.9% NaCl) [3].

  • API Solubilization (Order of Addition is Critical):

    • Step A: Dissolve the required dose of API in the 5% DMSO fraction. Vortex until completely clear.

    • Step B: Add the 40% PEG 400. Causality: PEG 400 acts as a transition solvent, preventing the API from crashing out when the surfactant is introduced. Vortex for 2 minutes.

    • Step C: Add the 5% Tween 80. Mix thoroughly. Causality: Tween 80 forms protective micelles that encapsulate the API-PEG-DMSO complex.

    • Step D: Slowly add the 50% Saline dropwise while continuously vortexing to prevent localized aqueous shock.

  • Sterilization & Validation: Pass the final formulation through a 0.22 µm PTFE syringe filter.

    • Validation Check 3 (HPLC Recovery): Analyze the pre- and post-filtration aliquots via HPLC. Recovery must be ≥ 95%. If recovery is low, switch from a PTFE filter to a low-protein-binding PVDF filter.

Workflow & Pathway Visualization

The following diagram illustrates the critical decision points and self-validating steps in the formulation workflow.

FormulationWorkflow API 3-(3-Bromophenyl)-1- (4-chlorophenyl)propan-1-one Branch_InVitro In Vitro Formulation (Cell Assays) API->Branch_InVitro Branch_InVivo In Vivo Formulation (IV / IP Injection) API->Branch_InVivo DMSO_Stock Dissolve in 100% DMSO (10 mM Stock) Branch_InVitro->DMSO_Stock Cosolvent_Mix DMSO (5%) + PEG400 (40%) + Tween 80 (5%) Branch_InVivo->Cosolvent_Mix Media_Dilution Dilute in Culture Media (Final DMSO ≤ 0.5%) DMSO_Stock->Media_Dilution DLS_Check Validation: DLS Check (Ensure no precipitation) Media_Dilution->DLS_Check Ready_InVitro Ready for Dosing DLS_Check->Ready_InVitro PDI < 0.3 Saline_Add Dropwise Addition of Saline (50%) Cosolvent_Mix->Saline_Add HPLC_Check Validation: HPLC Recovery (Post-0.22µm Filtration) Saline_Add->HPLC_Check Ready_InVivo Ready for Dosing HPLC_Check->Ready_InVivo Recovery ≥ 95%

Self-validating formulation workflow for in vitro and in vivo preclinical testing.

References

  • Wang, X., et al. (2015). "Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15". Chemical Biology and Drug Design. URL:[Link]

  • Wang, X., et al. (2015). "Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15" (Secondary PMC Archive). National Center for Biotechnology Information (PMC). URL:[Link]

  • Deng, Y., et al. (2012). "A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis". Anticancer Research. URL:[Link]

  • Al-Hroub, H. M., et al. (2024). "Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review". MDPI (Molecules). URL:[Link]

  • Parambi, D. G., et al. (2022). "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach". National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Reagents required for the synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Introduction: The Strategic Construction of a Diarylethanone Scaffold

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a diarylethanone derivative, a structural motif present in various biologically active molecules and a valuable intermediate in medicinal chemistry and materials science. Its synthesis provides a classic and instructive example of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group to produce aryl ketones.[1]

This document provides a comprehensive guide for the synthesis of this target molecule, designed for researchers and professionals in chemical and pharmaceutical development. The protocol is structured in two main stages: first, the preparation of the requisite acylating agent, 3-(3-bromophenyl)propanoyl chloride, from its corresponding carboxylic acid, and second, the Lewis acid-catalyzed Friedel-Crafts acylation of chlorobenzene. We will delve into the causality behind reagent selection, procedural steps, and reaction conditions to provide a protocol that is both robust and mechanistically understood.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence starting from the commercially available 3-(3-bromophenyl)propanoic acid.

Synthetic_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-(3-Bromophenyl)propanoic Acid B 3-(3-Bromophenyl)propanoyl Chloride A->B SOCl₂ or (COCl)₂ Cat. DMF, DCM D 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one B->D C Chlorobenzene C->D Anhydrous AlCl₃ DCM, 0°C to rt

Caption: Two-step synthesis of the target ketone.

Part 1: Preparation of the Acylating Agent: 3-(3-Bromophenyl)propanoyl Chloride

Scientific Rationale: The Friedel-Crafts acylation requires an activated acyl source, typically an acyl halide or anhydride.[2] Acyl chlorides are highly reactive and are readily prepared from their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed, driving the reaction to completion.

Experimental Protocol: Acyl Chloride Formation

Materials:

  • 3-(3-Bromophenyl)propanoic acid[3][4][5]

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DCM (approx. 3-5 mL per gram of carboxylic acid).

  • Catalyst Addition: Add a single drop of DMF to the suspension. DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture at room temperature using a dropping funnel. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride can be carefully removed under reduced pressure using a rotary evaporator. The resulting crude 3-(3-bromophenyl)propanoyl chloride is often used directly in the next step without further purification.

Part 2: Friedel-Crafts Acylation of Chlorobenzene

Mechanistic Insight: This reaction is a classic example of electrophilic aromatic substitution. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the oxygen of the acyl chloride, which then facilitates the departure of the chloride to form a highly electrophilic, resonance-stabilized acylium ion.[6] The nucleophilic π-system of the chlorobenzene ring then attacks this acylium ion.[6] Chlorobenzene is a deactivated aromatic ring, making it less reactive than benzene, and it directs incoming electrophiles to the ortho and para positions.[7] Due to the steric bulk of the acyl group, the para product is strongly favored.[8]

Friedel_Crafts_Mechanism acyl_chloride Acyl Chloride (R-COCl) complex Activated Complex [R-CO-Cl-AlCl₃] acyl_chloride->complex Coordination lewis_acid Lewis Acid (AlCl₃) lewis_acid->complex acylium_ion Acylium Ion [R-C≡O]⁺ complex->acylium_ion Ionization sigma_complex Arenium Ion (Sigma Complex) acylium_ion->sigma_complex chlorobenzene Chlorobenzene chlorobenzene->sigma_complex Nucleophilic Attack product Aryl Ketone (Product) sigma_complex->product Deprotonation (Restores Aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation.

Reagents & Materials Summary
Reagent/MaterialFormulaMolar Mass ( g/mol )RoleKey Properties/Hazards
3-(3-Bromophenyl)propanoyl ChlorideC₉H₈BrClO247.52Acylating AgentMoisture sensitive, corrosive
ChlorobenzeneC₆H₅Cl112.56Aromatic SubstrateFlammable, irritant
Anhydrous Aluminum ChlorideAlCl₃133.34Lewis Acid CatalystReacts violently with water, corrosive
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93SolventVolatile, suspected carcinogen
Hydrochloric Acid (conc.)HCl36.46Quenching AgentCorrosive, causes severe burns
Deionized WaterH₂O18.02Work-up-
Saturated NaHCO₃ solutionNaHCO₃84.01Neutralizing Wash-
Brine (Saturated NaCl)NaCl58.44Aqueous Wash-
Anhydrous MgSO₄ or Na₂SO₄--Drying AgentHygroscopic
Experimental Protocol: Synthesis of the Target Ketone

Procedure:

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2-1.5 eq).[1] Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0°C in an ice-water bath. It is critical to maintain a low temperature during the initial additions to control the exothermic reaction.

  • Acyl Chloride Addition: Dissolve the crude 3-(3-bromophenyl)propanoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: Following the acyl chloride addition, add chlorobenzene (1.0-1.1 eq), also dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.[6][9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very carefully and slowly, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[6][7] This step is highly exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood. This process decomposes the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[7]

  • Washing: Combine the organic extracts. Wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/hexane mixture) or by column chromatography on silica gel to yield the pure 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

References

  • Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskoer. Available from: [Link]

  • Martins, P. F., et al. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Available from: [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). ResearchGate. Available from: [Link]

  • Friedel-Crafts Acylation of Benzene. Chemguide. Available from: [Link]

  • The preparation method of 3-(3-halogenophenyl) propionic acid. (2009). Google Patents. CN101591232A.
  • Shobeiri, F., et al. (2011). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Available from: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (1969). Journal of the Chemical Society C: Organic. Available from: [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2011). Google Patents. CN102211994A.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis yield of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one .

The synthesis of this specific halogenated dihydrochalcone presents a unique dual-challenge: achieving a clean carbon-carbon bond formation via condensation, followed by a highly chemoselective reduction that preserves the fragile carbon-halogen (C-Br and C-Cl) bonds.

Synthesis Workflow Overview

The standard and most scalable route involves a two-step process:

  • Claisen-Schmidt Condensation: Cross-aldol condensation of 4-chloroacetophenone and 3-bromobenzaldehyde to form the α,β -unsaturated chalcone intermediate.

  • Chemoselective 1,4-Reduction: Selective reduction of the alkene double bond to yield the saturated target dihydrochalcone, without triggering dehalogenation or over-reduction of the ketone[1].

Synthesis A 4-Chloroacetophenone + 3-Bromobenzaldehyde B Chalcone Intermediate (Prop-2-en-1-one) A->B Step 1: Condensation (KOH / EtOH) C Target Dihydrochalcone (Propan-1-one) B->C Step 2: 1,4-Reduction (NaBH4 / NiCl2)

Two-step synthesis workflow for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Quantitative Data: Reduction Methodology Comparison

The most critical point of failure in this synthesis is Step 2. The table below summarizes the causality behind different reduction choices and their empirical outcomes.

Reduction Reagent System1,4-Reduction YieldDehalogenation RiskOver-Reduction RiskScientific Verdict
Pd/C + H₂ (Standard) Low (<30%)CRITICAL ModerateNot Recommended. Palladium readily inserts into the C-Br bond via oxidative addition, leading to rapid hydrogenolysis.
Zn / NH₄Cl / EtOH / H₂O High (85-95%)NoneLowRecommended. Single-electron transfer (SET) mechanism tolerates halogens perfectly[2].
NaBH₄ / NiCl₂ / MeOH Excellent (>90%)NoneLow (if cooled)Highly Recommended. Generates Nickel Boride ( Ni2​B ) in situ, offering rapid, highly chemoselective alkene reduction[3].

Troubleshooting FAQs

Q1: My Step 1 (Claisen-Schmidt) condensation is yielding a complex mixture with low recovery of the chalcone. How can I minimize side reactions?

A: Low yields in this step are typically caused by two competing side reactions: the Cannizzaro reaction of 3-bromobenzaldehyde and the aldol self-condensation of 4-chloroacetophenone.

  • Causality & Solution: These side reactions are thermally driven. If you are refluxing the reaction, stop. The condensation should be performed at room temperature (20-25 °C) . Furthermore, ensure that the ketone is added dropwise to the aldehyde/base mixture. This keeps the steady-state concentration of the enolate low, forcing it to react with the highly electrophilic aldehyde rather than another molecule of ketone.

Q2: During the Step 2 reduction, mass spectrometry (LC-MS) shows a loss of 79/81 Da (Bromine) and/or 35/37 Da (Chlorine). What is happening?

A: You are experiencing hydrogenolysis (dehalogenation). If you are using standard catalytic hydrogenation (e.g., H2​ gas over Pd/C or PtO₂), the transition metal catalyst does not just adsorb the alkene; it is highly active toward oxidative addition into aryl-halide bonds. The C-Br bond on your B-ring is exceptionally vulnerable.

  • Causality & Solution: You must abandon traditional Pd/C hydrogenation. Switch to a chemoselective protocol like the Nickel Boride system ( NaBH4​/NiCl2​ ) . Nickel boride is a mild, non-pyrophoric catalyst that preferentially coordinates to the electron-deficient α,β -unsaturated system over the aryl halides, allowing for rapid reduction without dehalogenation[3].

Q3: I switched to NaBH4​ to avoid dehalogenation, but now the carbonyl group is reducing to an alcohol (+2 Da on MS). How do I prevent this?

A: Sodium borohydride ( NaBH4​ ) alone in methanol is a classic reagent for reducing ketones to alcohols. However, the addition of a transition metal salt like NiCl2​ fundamentally alters the mechanism[1].

  • Causality & Solution: When NiCl2​ is added to NaBH4​ , it instantly forms a black precipitate of Nickel Boride ( Ni2​B ). This solid acts as a catalytic surface that directs the hydride attack specifically to the β -carbon of the alkene. To prevent over-reduction, you must ensure the NiCl2​ is fully dissolved before adding the NaBH4​ , and the reaction must be strictly maintained at 0 °C .

Troubleshooting Start Issue: Low Yield in Step 2 Q1 Is MS showing loss of Br/Cl? Start->Q1 Q2 Is MS showing +2 Da (Alcohol)? Q1->Q2 No Sol1 Stop using Pd/C. Switch to SET/Ni2B methods. Q1->Sol1 Yes (Dehalogenation) Sol2 Control temp to 0°C. Avoid excess NaBH4. Q2->Sol2 Yes (Over-reduction)

Diagnostic logic tree for resolving low yields during the reduction phase.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure you can verify the success of the reaction in real-time.

Protocol A: Step 1 - Synthesis of the Chalcone Intermediate
  • Preparation: In a 250 mL round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 equiv, 10 mmol) in 30 mL of absolute ethanol. Add an aqueous solution of KOH (1.5 equiv in 5 mL H2​O ).

  • Addition: Place the flask in a room-temperature water bath (to absorb mild exothermic heat). Add 4-chloroacetophenone (1.0 equiv, 10 mmol) dropwise over 15 minutes.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: The solution will transition from clear to a cloudy yellow suspension as the highly conjugated chalcone precipitates out of the ethanol.

  • Workup: Pour the mixture into 100 mL of ice water. Filter the yellow precipitate under vacuum, wash with cold ethanol, and dry.

Protocol B: Step 2 - Chemoselective Reduction via Nickel Boride ( NaBH4​/NiCl2​ )
  • Preparation: In a 100 mL flask, dissolve the chalcone intermediate from Step 1 (1.0 equiv, 5 mmol) and NiCl2​⋅6H2​O (0.2 equiv, 1 mmol) in 25 mL of dry methanol[3].

    • Self-Validation Checkpoint: The solution should be a clear, pale green color (characteristic of dissolved Ni2+ ions).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reduction: Slowly add NaBH4​ (3.0 equiv, 15 mmol) in small portions over 20 minutes.

    • Self-Validation Checkpoint: Upon the first addition of NaBH4​ , the solution will instantly turn jet-black due to the formation of the Ni2​B catalyst. Vigorous hydrogen gas evolution will occur.

  • Monitoring: Stir at 0 °C for 30–45 minutes. Monitor via TLC (Hexanes:EtOAc 8:2). The product dihydrochalcone will run slightly lower than the starting chalcone and will lose its intense UV activity at 365 nm (due to the loss of extended conjugation).

  • Workup: Once gas evolution ceases and TLC indicates completion, quench the reaction by carefully adding 10 mL of saturated aqueous NH4​Cl . Filter the mixture through a pad of Celite to remove the black nickel boride catalyst. Extract the filtrate with Ethyl Acetate (3 x 20 mL), dry over Na2​SO4​ , and concentrate under vacuum to yield 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Sources

Troubleshooting solubility issues with 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific, highly technical challenges associated with handling 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one .

This compound is a doubly halogenated diarylpropanone—a structural class notorious for its high lipophilicity and robust crystal lattice energy. While dimethyl sulfoxide (DMSO) is the gold standard solvent for High-Throughput Screening (HTS), researchers frequently encounter "precipitative solubility" and crystallization issues with this specific molecule.

This guide moves beyond basic instructions. It explores the thermodynamic causality behind these failures and provides a self-validating operational framework to ensure your compound remains in solution from the master stock down to the final cell-based assay well.

Part 1: The Causality of Insolubility

To troubleshoot effectively, we must first understand why 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one resists solvation:

  • High Crystal Lattice Energy: The rigid diarylpropanone backbone, combined with the meta-bromo and para-chloro substitutions, promotes strong intermolecular π−π stacking and halogen bonding. The compound naturally seeks a low-energy crystalline state, which is thermodynamically difficult to disrupt[1].

  • The Hygroscopic Threat of DMSO: Amorphous compounds initially dissolve well in 100% DMSO. However, DMSO acts as a moisture sponge. As detailed in 2[2], even a 2–5% water uptake drastically reduces the solvent's dielectric capacity, forcing lipophilic molecules to nucleate and crash out.

  • Dilution Shock (Precipitative Solubility): When a 10 mM DMSO stock is pipetted directly into an aqueous assay buffer, the local concentration of the compound vastly exceeds its thermodynamic solubility limit before the DMSO can diffuse. This kinetic trap leads to immediate flocculation, a phenomenon widely documented in 3[3].

Part 2: Self-Validating Troubleshooting Protocols

Every protocol below is designed as a self-validating system . You must not proceed to the next step until the validation check is confirmed.

Protocol A: Master Stock Preparation (10 mM)

Objective: Achieve a true thermodynamic solution without degrading the compound.

  • Solvent Selection: Open a fresh, septum-sealed bottle of anhydrous DMSO (<0.005% water). Do not use benchtop DMSO that has been exposed to air.

  • Addition & Agitation: Add the pre-weighed 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one powder to the vial. Add the anhydrous DMSO. Vortex vigorously for 2 minutes.

  • Validation Check 1 (Tyndall Effect): Hold the vial against a strong, focused light source in a dark room. If you see a beam of light scattering through the liquid, micro-particulates are still present. Do not proceed.

  • Thermal Energy Input: If scattering is observed, place the vial in a 37°C water bath and sonicate for 10–15 minutes.

  • Validation Check 2: Re-evaluate under the light source. The solution must be optically clear. Aliquot immediately into single-use tubes to prevent freeze-thaw-induced crystallization[2].

G N1 Start: 3-(3-Bromophenyl)-1- (4-chlorophenyl)propan-1-one N2 Add to 100% Anhydrous DMSO N1->N2 N3 Visual & Tyndall Check N2->N3 N4 Clear Solution (Proceed to Aliquoting) N3->N4 Pass N5 Cloudy/Particulates (Crystalline Form) N3->N5 Fail N6 Warm (37°C) & Sonicate N5->N6 N6->N3 Re-evaluate

Decision tree for preparing 100% DMSO stock solutions of halogenated diarylpropanones.

Protocol B: The "Spike-and-Stir" Aqueous Dilution

Objective: Prevent precipitative solubility during cell media introduction.

Instead of shocking the compound by dropping it into water, we alter the dielectric constant of the receiving media first, a technique validated in 4[4].

  • Media Pre-Conditioning: Spike your target aqueous media with blank DMSO to reach your maximum allowable final concentration (e.g., 0.1% to 0.5%).

  • Agitation: Set the media on a magnetic stirrer at a gentle vortex.

  • Compound Addition: Add the 10 mM compound stock dropwise directly into the vortex center, ensuring rapid kinetic dispersion.

  • Validation Check (Turbidimetry): Transfer 100 µL of the final assay volume to a clear 96-well plate. Read the optical density (OD) at 620 nm. A baseline shift compared to a DMSO-only media blank indicates micro-precipitation. The OD must match the blank.

G2 S1 10mM DMSO Stock S5 Dropwise Addition of Compound S1->S5 S2 Aqueous Media S3 Pre-spike Media (Blank DMSO) S2->S3 S4 Vortex / Stir S3->S4 S4->S5 S6 Turbidimetry Check (OD 620nm) S5->S6 S7 Homogeneous Assay S6->S7 Clear

Workflow for the Spike-and-Stir aqueous dilution method to prevent precipitative solubility.

Part 3: Quantitative Solubility Profiling

The table below summarizes the expected physical states and solubility limits of the compound under varying solvent conditions. Use this as your diagnostic baseline.

Solvent ConditionMax Soluble ConcentrationPhysical StateThermodynamic StabilityRecommended Action
100% Anhydrous DMSO (Fresh) >10 mMOptically ClearHigh (Amorphous)Standard for Master Stocks
Hydrated DMSO (>2% Water) <1 mMCloudy / CrystallineLow (Nucleation risk)Discard solvent immediately
Aqueous Media (Direct Drop) <1 µMFlocculent PrecipitateVery Low (Crashes out)Avoid this dilution method
Aqueous Media (Spike-and-Stir) ~10–50 µMHomogeneous DispersionModerate (Kinetic stability)Standard for Assay Prep

Part 4: Frequently Asked Questions (FAQs)

Q: I pulled my 10 mM stock out of the -20°C freezer, and there are needle-like crystals at the bottom. The DMSO is completely thawed. What happened? A: You are witnessing freeze-thaw-induced crystallization. When dissolved in DMSO, amorphous compounds are in a high-energy state. The thermodynamic shock of freezing and thawing provides the activation energy needed for the halogenated aromatic rings to align and form a lower-energy, highly stable crystal lattice[2]. To fix this, warm the tube to 37°C and sonicate. Moving forward, aliquot your master stock into single-use volumes to eliminate freeze-thaw cycles entirely.

Q: Does prolonged sonication degrade 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one? A: The ultrasonic waves themselves do not break the covalent bonds of the diarylpropanone backbone. However, sonication causes cavitation, which generates intense localized heat. If the bulk temperature of the DMSO exceeds 50°C, you risk accelerating oxidative degradation. Always monitor the water bath temperature and keep it below 40°C.

Q: My compound is perfectly clear in 100% DMSO, but the moment I add it to my cell culture media, it turns milky. How do I achieve a 10 µM final assay concentration? A: This is classic precipitative solubility. The compound is hydrophobic and cannot tolerate the sudden shift in polarity. Instead of a direct dilution, perform serial dilutions in 100% DMSO first. If your cells can tolerate 0.5% final DMSO, dilute your stock so that adding exactly 0.5% volume yields your 10 µM final concentration[4]. If precipitation persists, consider adding a bio-compatible solubilizer like Bovine Serum Albumin (BSA) or Pluronic F-68 to the media prior to compound addition.

Part 5: References

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. 4

  • Samples in DMSO: What an end user needs to know. Ziath / LRIG. 2

  • High-Throughput Solubility: Precipitative Solubility. Physchem.org.uk. 3

  • Role of Solvent Systems in Diarylpropanone Synthesis. EvitaChem. 1

Sources

Technical Support Center: Crystallization Optimization for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the purification of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one .

This compound is a highly lipophilic halogenated dihydrochalcone. Typically synthesized via the Claisen-Schmidt condensation of 4-chloroacetophenone and 3-bromobenzaldehyde followed by reduction, its purification is often complicated by structurally similar impurities (like the unreduced chalcone) and a strong tendency to "oil out" during crystallization. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this, and how do I prevent it? A: Oiling out—formally known as Liquid-Liquid Phase Separation (LLPS)—occurs when the crystallization temperature drops below the melting point of the solute-solvent mixture, or when supersaturation is generated too rapidly, pushing the system outside its Metastable Zone Width (MSZW)[1],[2]. Because 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is highly lipophilic, the rapid addition of a polar antisolvent (like water) to a good solvent (like ethanol) forces the compound into a solute-rich oil phase rather than a structured crystal lattice[3].

  • The Fix: Transition to a Combined Cooling and Antisolvent Crystallization (CCAC) approach. By simultaneously cooling the solution and titrating the antisolvent at a highly controlled rate, you maintain a low, constant level of supersaturation[4]. Furthermore, introducing 0.5–1.0 wt% of pure seed crystals before the cloud point is reached provides a thermodynamic template, bypassing the energy barrier required for primary nucleation and entirely preventing LLPS[1].

Q2: How do I purge the unreduced chalcone impurity (3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one) during crystallization? A: The unreduced chalcone is a critical impurity. It has a nearly identical molecular footprint to your target compound but features a planar α,β-unsaturated system. If crystal growth is too fast, this planar impurity easily intercalates into the dihydrochalcone crystal lattice.

  • The Fix: You must slow down the crystal growth rate to allow the lattice to thermodynamically reject the planar impurity into the mother liquor. Operate strictly within the MSZW. Implement a 30-minute isothermal hold immediately after seeding. This allows the crystal lattice to establish itself with high fidelity before you drive further supersaturation.

Q3: Why should I use CCAC instead of a standard cooling crystallization? A: Cooling alone often fails to provide sufficient yield for this specific dihydrochalcone due to its high solubility in ethanol, even at 0°C. Conversely, using antisolvent addition alone causes localized high supersaturation, leading to fine, agglomerated crystals that trap mother liquor and impurities. CCAC merges the benefits of both: it uses the antisolvent to drive high yield and the cooling profile to maintain optimal crystal habit and purity[4],[5].

Quantitative Data & Process Parameters

To successfully execute the purification, you must understand the thermodynamic boundaries of your solvent system. Below is the validated parameter matrix for the Ethanol/Water system.

Table 1: Thermodynamic & Kinetic Parameters (Ethanol/Water System)

ParameterValue / TargetImpact on Crystallization
Primary Solvent Absolute EthanolProvides high solubility at elevated temperatures (>60°C).
Antisolvent Purified WaterDrastically reduces solubility; drives final product yield.
Clear Point ( Tclear​ ) ~55°C (at 200 mg/mL)The boundary of complete dissolution.
Cloud Point ( Tcloud​ ) ~42°C (at 0.5°C/min)The boundary of spontaneous primary nucleation.
MSZW ~13°CThe safe operating window for controlled crystal growth.
Optimal Seeding Temp 45°C - 48°CEnsures seeds do not dissolve while preventing oiling out.

Table 2: CCAC Process Profile

Process PhaseTime (min)Temp (°C)Antisolvent Vol (mL)Mechanistic Purpose
Dissolution 0 - 30600Erase thermal history; ensure complete dissolution.
Cooling to MSZW 30 - 6060 → 450Approach the metastable zone without crossing the cloud point.
Seeding & Hold 60 - 90450Introduce 1 wt% seeds; allow lattice stabilization.
CCAC Phase 90 - 26545 → 100 → 100Simultaneous slow cooling and antisolvent addition.
Aging 265 - 38510100Deplete residual supersaturation; maximize yield.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. By monitoring specific visual or analytical cues, you can confirm the success of each step before proceeding.

Protocol 1: Seed Crystal Generation & MSZW Mapping
  • Dissolution: Suspend 10.0 g of crude 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in 50 mL of absolute ethanol. Heat to 60°C under overhead agitation (400 rpm) until complete dissolution is achieved (Clear Point).

  • Cooling Profile: Cool the solution at a constant rate of 0.5°C/min.

  • Nucleation Observation: Record the exact temperature at which spontaneous nucleation occurs (Cloud Point). Self-Validation: The difference between your observed Clear Point and Cloud Point defines your specific MSZW[2].

  • Seed Harvesting: Isolate the spontaneously formed crystals via vacuum filtration, wash with cold ethanol, and dry. Gently mill the crystals to a uniform size (approx. 50-100 µm) to serve as seeds for Protocol 2.

Protocol 2: Optimized CCAC Purification Workflow
  • Initial Dissolution & Filtration: Dissolve 50.0 g of crude dihydrochalcone in 250 mL of absolute ethanol at 60°C. Perform a hot gravity filtration into a pre-heated jacketed crystallizer to remove insoluble cross-linked particulates[3].

  • Primary Cooling: Cool the filtrate to 45°C (a temperature safely within the MSZW, above your mapped cloud point).

  • Seeding: Add 0.5 g (1.0 wt%) of the prepared seed crystals from Protocol 1.

    • Self-Validation Check: Maintain the suspension isothermally at 45°C for 30 minutes. Verify that the turbidity of the solution remains constant. A sudden spike in turbidity indicates premature secondary nucleation (meaning you cooled too far), requiring the system to be reheated to the clear point[1].

  • CCAC Phase: Simultaneously initiate cooling and antisolvent addition using programmable controllers[4],[5].

    • Cooling Rate: 0.2°C/min down to 10°C.

    • Antisolvent Addition: Titrate 100 mL of purified water at a constant rate of 0.57 mL/min using a syringe pump.

  • Aging & Isolation: Once the target temperature (10°C) and antisolvent volume are reached, age the slurry under agitation for 2 hours to deplete residual supersaturation.

  • Harvesting: Collect the purified crystals via vacuum filtration. Wash the filter cake with 50 mL of a pre-chilled (5°C) 70:30 Water:Ethanol mixture. Dry under vacuum at 40°C for 12 hours.

Process Visualizations

CCAC_Workflow Start Crude Dihydrochalcone in Hot Ethanol (60°C) Filter Hot Filtration (Remove insoluble impurities) Start->Filter Cool1 Controlled Cooling (Approach MSZW boundary) Filter->Cool1 Seed Seed Addition (1.0 wt% pure crystals) Cool1->Seed T = 45°C AntiSolv CCAC Phase (Simultaneous Cooling & Water Titration) Seed->AntiSolv Isothermal hold (30 min) Age Isothermal Aging (10°C for 2 hours) AntiSolv->Age Target anti-solvent ratio reached Isolate Vacuum Filtration & Cold Wash Age->Isolate Max supersaturation depleted

Workflow for Combined Cooling and Antisolvent Crystallization (CCAC).

Troubleshooting Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) Check1 Is T_solution > Melting Point of solute-solvent mix? Issue->Check1 Action1 Lower initial temperature before antisolvent addition Check1->Action1 Yes Check2 Is supersaturation generation too fast? Check1->Check2 No Action2 Decrease cooling rate & slow antisolvent addition Check2->Action2 Yes Action3 Introduce Seed Crystals within the MSZW Check2->Action3 No, but lacks nucleation

Decision tree for troubleshooting oiling out during dihydrochalcone crystallization.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.[Link]

  • Crystallisation in pharmaceutical processes. BIA.[Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes. MIT / Elsevier.[Link]

  • Combined Cooling and Antisolvent Crystallization in Continuous Mixed Suspension, Mixed Product Removal Cascade Crystallizers: Steady-State and Startup Optimization. ACS Publications.[Link]

Sources

Reducing side-reaction byproducts in 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1,3-diarylpropan-1-ones. As drug development professionals and synthetic chemists, you know that constructing the 3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one scaffold typically requires a two-phase approach: a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated chalcone intermediate, followed by a chemoselective 1,4-reduction.

This guide provides field-proven insights into the causality of common side reactions—such as dehalogenation, over-reduction, and self-condensation—and offers self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Side-Reaction Divergence

SynthesisPathway A 4-Chloroacetophenone + 3-Bromobenzaldehyde B Claisen-Schmidt Condensation (NaOH, EtOH) A->B C Chalcone Intermediate 3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one B->C Aldol Addition & Dehydration S1 Side Rxn: Self-Condensation & Cannizzaro Byproducts B->S1 D Selective Reduction (e.g., PCET / Xanthate) C->D E Target Molecule 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one D->E 1,4-Conjugate Reduction S2 Side Rxn: Over-reduction & Dehalogenation D->S2

Fig 1: Mechanistic workflow and side-reaction divergence in diarylpropanone synthesis.

Phase 1: Claisen-Schmidt Condensation FAQs

Q1: I am observing significant amounts of 3-bromobenzoic acid and 3-bromobenzyl alcohol during the initial condensation. What is causing this? A1: This is the classic Cannizzaro reaction, a disproportionation of your non-enolizable 3-bromobenzaldehyde in the presence of a strong base. Because both the Claisen-Schmidt condensation and the Cannizzaro reaction are base-promoted, they inherently compete[1]. If the NaOH concentration is too high locally, the aldehyde acts as both an oxidizing and reducing agent. Solution: To suppress this, use milder basic conditions or control the addition rate. Slowly adding the base to the reaction mixture maintains a lower instantaneous concentration, favoring the cross-aldol pathway over disproportionation[1].

Q2: My LC-MS shows a mass corresponding to a dimer of 4-chloroacetophenone. How do I minimize this self-condensation? A2: Self-condensation occurs when the enolate of 4-chloroacetophenone attacks another molecule of unenolized 4-chloroacetophenone instead of the target 3-bromobenzaldehyde[1]. While the aromatic aldehyde is generally more electrophilic, self-condensation dominates if the aldehyde is depleted (e.g., via Cannizzaro) or if the ketone concentration is too high. Solution: Employ an inverse-addition technique. Dissolve the 3-bromobenzaldehyde and base in the solvent, and use a syringe pump to slowly add the 4-chloroacetophenone. This keeps the steady-state concentration of the ketone low, ensuring the enolate preferentially reacts with the abundant aldehyde[1]. Alternatively, a biphasic stirring-induced emulsion technique can isolate the base from the product, preventing secondary condensations[2].

Phase 2: Selective Reduction FAQs

Q3: During the reduction of the chalcone intermediate, I am losing the bromine and chlorine atoms. How can I prevent dehalogenation? A3: Hydrodehalogenation is a notoriously common side reaction when using standard transition-metal catalysts (like Pd/C) under hydrogen gas. The oxidative addition of Palladium into aryl-Br and aryl-Cl bonds is highly favorable, leading to the rapid cleavage of your halogens. Solution: You must abandon transition-metal-catalyzed hydrogenation. Instead, utilize a transition-metal-free Proton-Coupled Electron Transfer (PCET) method. A mixture of potassium ethyl xanthate and formic acid acts as a single electron-transfer reducing agent that selectively reduces the C=C bond without cleaving the aryl halides[3]. Another excellent metal-free alternative is the Zn/NH 4​ Cl system in aqueous ethanol, which provides mild 1,4-reduction with high functional group tolerance[4].

Q4: My reduction yields the saturated alcohol (1-(4-chlorophenyl)-3-(3-bromophenyl)propan-1-ol) instead of the target propan-1-one. How do I achieve chemoselectivity? A4: This is an over-reduction issue stemming from a lack of chemoselectivity between 1,2-reduction and 1,4-reduction. Strong hydride donors like NaBH 4​ or LiAlH 4​ will readily attack the highly electrophilic carbonyl carbon. Solution: Chemoselective 1,4-reduction is required. The aforementioned PCET method using xanthate/formic acid is highly specific for α,β-unsaturated ketones, converting them to saturated ketones without over-reducing the carbonyl to an alcohol[3][5].

Quantitative Summary of Side Reactions and Mitigation

Reaction PhaseMajor Side-ProductMechanistic CauseMitigation StrategyExpected Purity Increase
Condensation 3-Bromobenzoic acidCannizzaro disproportionationSlow addition of base; lower temp>90% purity
Condensation 4-Chloroacetophenone dimerEnolate self-condensationSyringe-pump addition of ketone<2% dimer formation
Reduction Dehalogenated ketonePd-catalyzed hydrodehalogenationSwitch to metal-free PCET (Xanthate/HCOOH)0% dehalogenation
Reduction Saturated alcohol1,2-carbonyl reductionUse chemoselective 1,4-reducing agents>95% chemoselectivity

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol utilizes inverse addition to prevent self-condensation and temperature control to mitigate the Cannizzaro reaction.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-bromobenzaldehyde (10 mmol) in 50 mL of anhydrous ethanol.

  • Base Addition: Add 10% aqueous NaOH (5 mL) to the solution and stir at 0 °C to minimize Cannizzaro disproportionation[1].

  • Ketone Addition: Load 4-chloroacetophenone (10 mmol) into a syringe pump and add dropwise over 30 minutes to the cooled mixture[1].

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours. Validation Step: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the 4-chloroacetophenone spot (R f​ ~0.5) disappears and a bright yellow, UV-active chalcone spot (R f​ ~0.4) appears.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol to afford the pure chalcone.

Protocol 2: Selective 1,4-Reduction to 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

This protocol utilizes a transition-metal-free PCET reduction to prevent hydrodehalogenation and over-reduction.

  • Preparation: In a 100 mL Schlenk flask under an inert nitrogen atmosphere, dissolve the chalcone intermediate (5 mmol) in 20 mL of anhydrous DMF.

  • Reagent Addition: Add potassium ethyl xanthate (15 mmol) and formic acid (15 mmol) to the solution.

  • Reaction: Stir the mixture at 80 °C for 12 hours. The concerted proton-electron transfer (CPET) pathway ensures selective C=C reduction without dehalogenating the aryl rings[3].

  • Validation Step: Monitor via LC-MS to confirm the mass shift from the chalcone [M+H] + to the saturated ketone [M+H+2] + . Ensure no peaks corresponding to dehalogenation ([M-Br+H] + ) or over-reduction ([M+H+4] + ) are present.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with saturated NaHCO 3​ , water, and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the target saturated diarylpropanone.

References

  • [4] Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O. ResearchGate.[Link]

  • [3],[5] Prasanna, R., et al. Proton-Coupled Electron Transfer: Transition-Metal-Free Selective Reduction of Chalcones and Alkynes Using Xanthate/Formic Acid. Organic Letters (ACS Publications).[Link]

  • [2] Sun, R., et al. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances.[Link]

Sources

Technical Support Center: NMR Characterization of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals characterizing 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (a halogenated dihydrochalcone derivative). This document provides field-proven troubleshooting strategies to resolve nuclear magnetic resonance (NMR) peak overlaps, ensuring high-confidence structural elucidation.

System Overview & Challenge Profile

In the 1H NMR spectrum of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the primary analytical challenge is the accidental equivalence (overlap) of signals in the aromatic region.

Mechanistic Causality of Overlap: The molecule contains two distinct aromatic systems. The 4-chlorophenyl ring is conjugated to the electron-withdrawing carbonyl group, which deshields its ortho protons (~7.9 ppm) but leaves the meta protons around ~7.4 ppm. The 3-bromophenyl ring is insulated from the carbonyl by an aliphatic -CH2-CH2- bridge, meaning its protons resonate in a standard halogenated aromatic window (~7.1–7.5 ppm). Consequently, the meta protons of the 4-chlorophenyl ring severely overlap with the complex multiplet of the 3-bromophenyl ring.

Quantitative Data Summary: Expected 1H NMR Profile
Structural MoietyExpected Shift (CDCl₃)Multiplicity / Spin SystemOverlap Risk Level
Aliphatic H-2 (adjacent to C=O)~3.2 ppmTriplet (A₂X₂)Low
Aliphatic H-3 (adjacent to Ar-Br)~3.0 ppmTriplet (A₂X₂)Low
4-Chlorophenyl (ortho to C=O) ~7.9 ppmDoublet-like (AA'BB')Low
4-Chlorophenyl (meta to C=O) ~7.4 ppmDoublet-like (AA'BB')Critical
3-Bromophenyl (All protons) ~7.1 – 7.5 ppmComplex Multiplet (AMXY)Critical

Troubleshooting Guide: Resolving Aromatic Overlap

When standard 1D 1H NMR at 400 MHz or 600 MHz fails to resolve the 7.4 ppm region, apply the following self-validating protocols.

Strategy A: Aromatic Solvent-Induced Shift (ASIS)

The Science: Changing the solvent from Chloroform-d (CDCl₃) to Benzene-d₆ induces an Aromatic Solvent-Induced Shift (ASIS)[1]. Benzene molecules form transient, non-random collision complexes with the solute, preferentially avoiding electron-rich regions[2]. The strong magnetic anisotropy (ring current) of Benzene-d₆ differentially shields and deshields the protons of the 4-chlorophenyl and 3-bromophenyl rings based on their specific geometry, effectively pulling overlapping signals apart[3].

Step-by-Step Protocol:

  • Sample Preparation: Recover your sample from CDCl₃ by evaporating the solvent under a gentle stream of nitrogen.

  • Reconstitution: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous Benzene-d₆ (or a 50:50 mixture of CDCl₃ and Benzene-d₆ if solubility is an issue)[4].

  • Acquisition: Acquire a standard 1D 1H NMR spectrum using the same parameters (number of scans, relaxation delay) as your baseline CDCl₃ spectrum.

  • Referencing: Calibrate the spectrum using the residual Benzene-d₆ peak at 7.16 ppm.

  • Self-Validation: Overlay the CDCl₃ and Benzene-d₆ spectra. If the previously overlapping peak at ~7.4 ppm has split into distinct signals whose integrals perfectly match the theoretical proton count (2H for the chlorophenyl meta protons and 4H for the bromophenyl protons), the protocol is successful.

Strategy B: 2D Heteronuclear Correlation (HSQC / HMBC)

The Science: When protons overlap due to accidental chemical shift equivalence, their directly attached ¹³C atoms usually do not. The 4-chlorophenyl and 3-bromophenyl carbons exist in vastly different electronic environments. Heteronuclear Single Quantum Coherence (HSQC) spreads the overlapping ¹H signals into a second orthogonal dimension (¹³C), resolving the ambiguity[5].

Step-by-Step Protocol:

  • Pulse Sequence Selection: Load a multiplicity-edited ¹H-¹³C HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Parameter Optimization: Set the F2 (¹H) spectral width to cover 0–10 ppm and the F1 (¹³C) spectral width to 0–160 ppm. Ensure the ¹J_CH coupling constant is set to ~145 Hz, which is optimal for aromatic systems.

  • Acquisition: Acquire the 2D spectrum with at least 128 t1 increments to ensure sufficient resolution in the carbon dimension[6].

  • Processing & Self-Validation: Apply zero-filling and a squared sine-bell apodization function. Look at the F2 projection at 7.4 ppm. If you observe two or more distinct cross-peaks at different ¹³C frequencies (e.g., ~128 ppm and ~131 ppm) aligning with the single ¹H multiplet, the overlap is resolved.

Strategy C: Pure Shift NMR (PSYCHE)

The Science: Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize slice-selective excitation and spatial encoding to apply homonuclear broadband decoupling. This removes ¹H-¹H scalar (J) couplings, collapsing broad, complex multiplets into sharp singlets. By removing the width of the multiplet, overlapping edges are eliminated[6].

Step-by-Step Protocol:

  • Calibration: Calibrate the 90-degree pulse and optimize the receiver gain on your standard 1D spectrum.

  • Sequence Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and flip angle (typically 10-20 degrees) to balance sensitivity and decoupling efficiency.

  • Acquisition: Run the pseudo-2D experiment. Note that PSYCHE suffers from lower sensitivity (often ~1-5% of a standard 1D), so increase the number of scans (NS ≥ 64) accordingly.

  • Self-Validation: Process the data into a 1D pure shift spectrum. If the broad 7.1–7.5 ppm region resolves into 6 distinct, sharp singlets (2 for the chlorophenyl ring, 4 for the bromophenyl ring), the J-coupling overlap has been successfully suppressed.

Workflow Visualizations

The following diagrams map the logical relationships and physical mechanisms behind resolving NMR overlaps.

Workflow Start Aromatic Peak Overlap (7.1 - 7.5 ppm) Check Nature of Overlap? Start->Check ASIS Apply ASIS (Benzene-d6) Check->ASIS Solvent effect needed PureShift Pure Shift NMR (PSYCHE) Check->PureShift Complex multiplets Eval1 Resolved? ASIS->Eval1 Eval2 Resolved? PureShift->Eval2 HSQC 2D NMR (HSQC / HMBC) Eval1->HSQC No Success Assign Shifts & Confirm Structure Eval1->Success Yes Eval2->HSQC No Eval2->Success Yes HSQC->Success

Troubleshooting workflow for resolving aromatic NMR peak overlaps.

Mechanism H1 1H: 4-Cl-Phenyl (~7.40 ppm) Overlap 1D NMR Overlapping Multiplets H1->Overlap C1 13C: ~128 ppm H1->C1 1J_CH H2 1H: 3-Br-Phenyl (~7.40 ppm) H2->Overlap C2 13C: ~131 ppm H2->C2 1J_CH HSQC 2D HSQC Spectrum Signals Separated Overlap->HSQC F1 Dispersion C1->HSQC C2->HSQC

Mechanism of 2D HSQC resolving 1H overlap via 13C chemical shift dispersion.

Frequently Asked Questions (FAQs)

Q: Why is my aliphatic region (3.0 - 3.2 ppm) showing complex higher-order multiplets instead of simple A₂X₂ triplets? A: While the -CH2-CH2- bridge in 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is highly flexible, higher-order effects (like virtual coupling) can occur if the difference in chemical shift ( Δν ) between the two CH2 groups becomes comparable to their coupling constant ( J ). If this occurs, switch to a higher magnetic field spectrometer (e.g., 400 MHz to 600 MHz) to increase Δν and simplify the spectrum back to first-order triplets.

Q: Can I use 1D ¹³C NMR alone to resolve the aromatic overlap? A: Yes, ¹³C NMR has a much broader spectral window (~200 ppm) compared to ¹H NMR (~10 ppm), making accidental equivalence of carbon atoms highly unlikely. However, 1D ¹³C NMR lacks connectivity data. You will see all the distinct carbons, but you won't know which proton belongs to which carbon without a 2D HSQC experiment[7].

Q: I applied ASIS using Benzene-d₆, but the peaks are still slightly overlapping. What is the next step? A: ASIS is highly dependent on the geometry of the solute-solvent collision complex[2]. If Benzene-d₆ is insufficient, try a strongly hydrogen-bonding solvent like DMSO-d₆, or add a lanthanide shift reagent (e.g., Eu(fod)₃). Lanthanide shift reagents coordinate to the carbonyl oxygen and induce massive, distance-dependent paramagnetic shifts, which will drastically separate the 4-chlorophenyl protons from the 3-bromophenyl protons.

References

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives Canadian Journal of Chemistry[Link]

  • Resolving overlap in two-dimensional NMR spectra: Nuclear Overhauser effects in a polysaccharide Magnetic Resonance in Chemistry / ResearchGate[Link]

  • Primary Structure of Glycans by NMR Spectroscopy Chemical Reviews / PMC - NIH[Link]

  • Unsymmetrical Indirect Covariance NMR AWS Architecture / Literature[Link]

Sources

Preventing oxidative degradation of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one . This portal is designed for researchers and drug development professionals, providing advanced troubleshooting, field-proven protocols, and mechanistic insights to prevent the oxidative degradation of this sensitive diarylpropanone intermediate.

Part 1: Troubleshooting Guide (Q&A)

Q1: We are observing unknown impurity peaks in our HPLC chromatograms after 3 months of storage. What is the mechanism behind this degradation? A1: The appearance of new peaks over time is highly indicative of autooxidation. 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one contains two highly susceptible sites for hydrogen abstraction: the alpha-carbon (C2) adjacent to the carbonyl and the benzylic carbon (C3) adjacent to the 3-bromophenyl ring. Under ambient oxygen and light, trace transition metals or UV photons initiate a radical chain reaction. This leads to the formation of hydroperoxide intermediates, which subsequently decompose into secondary degradation products such as diketones, alcohols, or cleavage fragments 1.

G A 3-(3-Bromophenyl)-1- (4-chlorophenyl)propan-1-one B Radical Initiation (O2, Light, Trace Metals) A->B Exposure C Alpha/Benzylic Radical Formation B->C H-abstraction D Hydroperoxide Intermediate C->D +O2 E Secondary Degradants (Diketones, Cleavage) D->E Decomposition

Mechanistic pathway of autooxidation in diarylpropanones leading to secondary degradants.

Q2: How can we definitively verify that the impurities are caused by oxidation rather than thermal or hydrolytic degradation? A2: To isolate oxidation as the root cause, you must perform a self-validating forced degradation study. Dissolve the compound in an inert solvent and subject it to a high-oxygen environment (e.g., 50–300 psi O₂) using a radical initiator. Compare this against a control sample subjected to a rigorous freeze-pump-thaw cycle to remove all dissolved oxygen 2. If the degradation is arrested in the degassed control but accelerated in the oxygenated sample, autoxidation is confirmed.

Q3: Does the physical state (solid vs. solution) affect the degradation rate? A3: Yes. In the solid state, oxidation is primarily limited to the surface area exposed to the headspace. However, in solution, the diffusion rate of molecular oxygen is significantly higher, accelerating the radical chain reaction. Furthermore, certain solvents can form peroxides themselves, acting as exogenous initiators that rapidly degrade the dissolved ketone 1.

Part 2: Validated Experimental Protocols

Protocol 1: Establishing an Ultra-Pure Inert Atmosphere Storage System

To prevent autooxidation, it is mandatory to eliminate oxygen and moisture. The following protocol utilizes the principles of inert atmosphere storage to ensure long-term stability 3.

  • Lyophilization : Ensure the synthesized 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is completely dry. Causality: Residual solvents can lower the activation energy for radical formation and facilitate oxygen diffusion.

  • Vial Selection : Transfer the dry powder into an amber borosilicate glass vial. Causality: Amber glass blocks UV/actinic light, preventing photo-induced triplet ketone excitation which mediates photo-oxidative degradation.

  • Argon Purging : Insert a vacuum/argon manifold needle into the vial. Apply a vacuum (≤ 0.1 mbar) for 5 minutes, then backfill with high-purity Argon (99.999%). Repeat this cycle three times. Causality: Argon is preferred over Nitrogen because it is heavier than air and forms a dense, protective blanket over the solid.

  • Hermetic Sealing : Seal the vial immediately with a PTFE-lined silicone septum cap. Causality: PTFE is chemically inert and impermeable to atmospheric oxygen over long durations.

  • Temperature Control : Store the sealed vial in a monitored freezer at -20°C or -80°C. Causality: Lowering the temperature decreases the kinetic energy available to overcome the activation barrier of the autoxidation chain reaction.

G S1 1. Lyophilization (Remove Solvents) S2 2. Transfer to Amber Glass Vial S1->S2 S3 3. Vacuum/Argon Purge (3x Cycles) S2->S3 S4 4. PTFE-Lined Hermetic Seal S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5

Step-by-step workflow for the inert atmosphere storage of sensitive pharmaceutical intermediates.

Protocol 2: HPLC-UV/MS Detection of Oxidative Impurities (Self-Validating Assay)
  • Sample Preparation : Dissolve 1 mg of the stored compound in 1 mL of degassed HPLC-grade Acetonitrile. Causality: Preparing immediately before injection prevents artifactual in-solution oxidation during the queue time.

  • Chromatographic Conditions : Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in Water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Detection : Monitor UV absorbance at 254 nm (carbonyl conjugation) and use positive electrospray ionization (ESI+) MS.

  • Data Analysis & Validation : Look for peaks with mass shifts of +16 Da (hydroxylation/hydroperoxide formation) or +14 Da (ketone formation via secondary oxidation). Validation: By comparing these specific mass shifts against the degassed control sample from Protocol 1, you can definitively validate that the degradation is oxidative rather than hydrolytic.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one under various storage conditions over a 6-month period.

Storage ConditionAtmospherePackagingTemp (°C)Purity at Day 0 (%)Purity at Month 6 (%)Primary Degradant
AmbientAirClear Glass2599.891.2Diketones, Hydroperoxides
RefrigeratedAirClear Glass499.896.5Hydroperoxides
Light-ProtectedAirAmber Glass2599.894.1Hydroperoxides
Inert & Cold Argon Amber Glass -20 99.8 99.7 None detected

Data Interpretation: Temperature reduction alone (Refrigerated) is insufficient to halt degradation, as dissolved oxygen still reacts over time. Light protection (Amber Glass) mitigates photo-oxidation but not autooxidation. Only the combination of an inert atmosphere (Argon) and low temperature (-20°C) effectively arrests the radical chain mechanism.

Part 4: Frequently Asked Questions (FAQs)

Q: Can we use antioxidants to stabilize the compound in solution? A: Yes. If the compound must be stored or handled in solution, the addition of radical scavengers like Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) at 0.01% to 0.1% (w/v) is highly effective. These phenolic antioxidants donate a hydrogen atom to the peroxy radicals, forming a stable, resonance-stabilized radical that terminates the autooxidation chain reaction 1.

Q: Is Nitrogen just as good as Argon for purging? A: While Nitrogen is technically inert under these conditions, Argon is approximately 38% denser than air. When you open a vial purged with Argon, the gas tends to stay in the vial and blanket the solid, whereas Nitrogen will rapidly mix with ambient air. For highly sensitive compounds, Argon provides a superior physical barrier against oxygen ingress 3.

Q: We use Diethyl Ether for extraction. Could this affect stability? A: Absolutely. Ethers are notorious for forming peroxides upon exposure to air and light. If trace ether remains in your final product, these peroxides will act as initiators, drastically lowering the activation energy required to start the degradation of your diarylpropanone. Always ensure complete solvent removal or switch to peroxide-free solvents (e.g., MTBE) during extraction 1.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: Pharmaceutical Development and Technology / USPTO URL
  • Principles of Inert Atmosphere Storage Source: ResearchGate URL

Sources

Refining chromatography solvent systems for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily halogenated, lipophilic intermediates. The target molecule, 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one , is a saturated dihydrochalcone derivative. Its high lipophilicity, lack of hydrogen-bond donors, and structural flexibility present unique chromatographic challenges—particularly when separating it from structurally similar synthetic precursors like its unsaturated chalcone analog or unreacted starting materials[1].

This guide bypasses generic advice to focus on the thermodynamic and intermolecular causality behind solvent selection, ensuring your purification protocols function as self-validating systems.

Part 1: Physicochemical & Chromatographic Profiling

Before troubleshooting, we must define the thermodynamic boundaries of our target molecule. The table below summarizes the quantitative data that dictates mobile phase selection.

Table 1: Chromatographic & Physicochemical Profile of the Target Molecule

ParameterValue / CharacteristicChromatographic Causality & Implication
Molecular Structure Saturated diarylpropanoneThe sp³ carbon bridge provides high flexibility, distinguishing its 3D conformation from planar, conjugated chalcones.
LogP (Estimated) 4.5 – 5.0Highly lipophilic. Elutes rapidly in normal-phase (silica) systems; strongly retained in reversed-phase (C18) systems.
H-Bond Donors 0Cannot interact with silica silanols or solvent molecules via hydrogen donation.
H-Bond Acceptors 1 (Ketone Carbonyl)The primary site for dipole and H-bond donor solvent interactions.
Key Impurities 4-Chloroacetophenone, 3-Bromobenzaldehyde, Unsaturated ChalconeImpurities share the same functional groups, requiring selectivity tuning beyond simple polarity adjustments.
Part 2: Troubleshooting Guides & FAQs

Q1: My target dihydrochalcone co-elutes with the unsaturated chalcone intermediate in a Hexane/Ethyl Acetate mobile phase. How do I resolve this?

A1: This is a classic selectivity failure. Hexane/Ethyl Acetate separates compounds primarily based on general polarity and hydrogen-bond acceptance. Because both the saturated propan-1-one and the unsaturated prop-2-en-1-one share the same halogenated rings and carbonyl group, their overall polarities are nearly identical.

To resolve them, you must exploit their structural differences: the unsaturated chalcone has an extended, rigid π -conjugated system, whereas your target has a flexible sp³ backbone. According to Snyder’s Solvent Selectivity Triangle, Ethyl Acetate belongs to Group VI (strong dipole/H-bond acceptor)[2]. To alter the selectivity, shift to a solvent that interacts differently with π -systems. Replacing Ethyl Acetate with Toluene (Group VIII) introduces strong π−π polarizability interactions, which will selectively retard the conjugated chalcone impurity, pulling the spots apart[2]. Alternatively, Dichloromethane (Group V) can be used to maximize dipole interactions.

Q2: I am observing severe band broadening and streaking on normal-phase silica gel, even when the Rf​ value is optimal (0.3). What is causing this?

A2: While your target molecule is neutral, crude reaction mixtures often contain trace acidic byproducts or unreacted starting materials that interact strongly with the slightly acidic silanol groups on the silica gel surface[3]. However, if the target itself is streaking, the causality usually points to sample precipitation at the column head .

Because 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is highly lipophilic, loading it onto a column in a polar solvent (like pure DCM or EtOAc) disrupts the local solvent equilibrium, causing the compound to crash out as the non-polar mobile phase hits it. The solution is to eliminate solvent effects entirely by utilizing a Dry Loading technique[4].

Q3: When transferring the purification to Reversed-Phase (C18) preparative HPLC, Methanol/Water gives poor resolution compared to Acetonitrile/Water. Why?

A3: This relates to the specific intermolecular interactions of the organic modifiers. Methanol (Group II) is a strong hydrogen-bond donor[5]. It readily hydrogen-bonds with the ketone carbonyl of both your target and its impurities, effectively masking the subtle hydrophobic differences between them.

Acetonitrile (Group VI), on the other hand, is a strong dipole but a very weak H-bond donor[6]. By using Acetonitrile, you force the separation mechanism to rely strictly on lipophilic dispersion forces and molecular shape. Acetonitrile's inability to H-bond allows the C18 stationary phase to better discriminate the rigid unsaturated chalcone from your flexible saturated dihydrochalcone[6].

Part 3: Experimental Methodologies
Protocol 1: Selectivity-Driven TLC Optimization

Objective: Systematically identify the optimal mobile phase using Snyder’s Selectivity Groups.

  • Baseline Establishment: Spot the crude mixture alongside pure reference standards (if available) on three separate Silica Gel 60 F254​ plates.

  • Group VI Test (H-Bond Acceptor): Develop the first plate in Hexane:Ethyl Acetate (9:1 v/v). Calculate the Rf​ and note the resolution ( Rs​ ).

  • Group V Test (Dipole): Develop the second plate in Hexane:Dichloromethane (1:1 v/v). Adjust the ratio until the target Rf​ matches the first plate (~0.3).

  • Group VIII Test (Polarizability): Develop the third plate in Hexane:Toluene (7:3 v/v).

  • Evaluation: Visualize under 254 nm UV light[3]. Select the solvent group that provides a baseline resolution ( Rs​>1.5 ) between the target and the nearest impurity.

SolventOptimization Start Initial TLC Screening (Hexane:EtOAc) CheckRes Resolution (Rs) > 1.5? Start->CheckRes ScaleUp Proceed to Flash Chromatography CheckRes->ScaleUp Yes Analyze Analyze Co-eluting Impurities CheckRes->Analyze No Snyder Apply Snyder's Triangle: Shift Selectivity Group Analyze->Snyder Dipole Increase Dipole (e.g., Dichloromethane) Snyder->Dipole Proton Increase Pi-Polarizability (e.g., Toluene) Snyder->Proton Dipole->Start Re-test Proton->Start Re-test

Workflow for solvent optimization based on Snyder's Selectivity Triangle.

Protocol 2: High-Efficiency Dry Loading for Normal-Phase Flash Chromatography

Objective: Prevent band broadening and streaking caused by poor solubility or solvent mismatch.

  • Dissolution: Dissolve the crude 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in a minimum volume of a volatile, highly solubilizing solvent (e.g., Acetone or Dichloromethane)[3].

  • Adsorption: Add dry, deactivated silica gel to the solution. The mass of the silica should be 3 to 4 times the mass of the crude product[3].

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a free-flowing, dry powder is obtained. Critical Step: Ensure no residual solvent remains, as trapped DCM will ruin the initial column resolution.

  • Loading: Pack the primary flash column with the optimized mobile phase. Carefully pour the dry-loaded powder onto the flat surface of the column head.

  • Protection: Add a 1 cm layer of clean sand on top of the dry load to prevent disturbance during solvent addition.

  • Elution: Proceed with isocratic or gradient elution, collecting fractions and monitoring via TLC[4].

PurificationPipeline Crude Crude Mixture: Diarylpropanone DryLoad Dry Loading on Silica (Eliminates solvent effects) Crude->DryLoad Elution Isocratic Elution (Optimized Solvent) DryLoad->Elution Fractions Fraction Collection & TLC Monitoring Elution->Fractions Pure Evaporation & High Vacuum (Pure Isolate) Fractions->Pure Rs > 1.5 fractions

Step-by-step purification pipeline utilizing dry loading for optimal resolution.

References
  • Solvent selection in liquid chromatography - Molnar Institute. Available at:[Link][5]

  • Solvent classification for chromatography and extraction - AKJournals. Available at: [Link][2]

  • Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity - LCGC International. Available at: [Link][6]

  • Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells - PMC. Available at: [Link][1]

Sources

Validation & Comparative

Comparing 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one with standard chalcone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one vs. Standard Chalcone Derivatives in Drug Discovery

Executive Summary

In medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one derivatives) are widely recognized as privileged scaffolds with diverse pharmacological activities. However, their clinical translation is frequently hindered by the presence of an α,β -unsaturated ketone moiety. This structural feature acts as a promiscuous Michael acceptor, leading to irreversible covalent binding with off-target cellular thiols and resulting in pan-assay interference (PAINS) and hepatotoxicity[1].

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one represents a rationally designed evolution of this scaffold. By saturating the enone linker to form a dihydrochalcone, the electrophilic liability is entirely eliminated. This structural shift transitions the molecule's binding paradigm from irreversible covalent interactions to highly selective, reversible interactions driven by conformational flexibility and targeted halogen bonding.

Mechanistic & Structural Divergence

The fundamental difference between standard chalcones and dihydrochalcones lies in the hybridization of the carbon linker connecting the two aromatic rings[2].

  • The Chalcone Liability (Rigid & Electrophilic): Standard chalcones possess an sp2 -hybridized conjugated double bond. This conjugation withdraws electron density from the β -carbon, rendering it highly electrophilic. Consequently, standard chalcones readily undergo Michael addition with glutathione (GSH) and cysteine residues on off-target proteins, causing oxidative stress and cytotoxicity[3].

  • The Dihydrochalcone Advantage (Flexible & Reversible): In 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the sp3 -hybridized saturated linker breaks the conjugation. The β -carbon is no longer electrophilic, neutralizing its reactivity toward biological nucleophiles[4]. Furthermore, the saturated sp3 carbons introduce critical rotational flexibility. Unlike planar chalcones, this dihydrochalcone can adopt orthogonal or folded conformations, allowing the 4-chloro (A-ring) and 3-bromo (B-ring) substituents to project into deep hydrophobic pockets and form highly directional halogen bonds (sigma-hole interactions) with target protein backbones[4].

G cluster_chalcone Standard Chalcone (Unsaturated) cluster_dihydro 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one C1 α,β-Unsaturated Ketone Core C2 Michael Acceptor Reactivity C1->C2 C3 Covalent Thiol Adducts (GSH) C2->C3 C4 High Off-Target Toxicity C3->C4 D1 Saturated Linker (Propan-1-one) D2 Electrophilicity Eliminated D1->D2 D3 Reversible Halogen Bonding D2->D3 D4 High Selectivity & Safety D3->D4

Fig 1: Mechanistic divergence between unsaturated chalcones and saturated dihydrochalcones.

Quantitative Performance Comparison

The following table synthesizes the expected comparative pharmacological profiles based on the structural transition from a standard halogenated chalcone to its saturated dihydrochalcone counterpart.

Pharmacological Parameter(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-oneMechanistic Implication
GSH Depletion t1/2​ < 30 min> 24 hours (Stable)Complete elimination of Michael acceptor reactivity.
HepG2 Cytotoxicity ( IC50​ ) ~5.2 μM > 100 μM Drastic reduction in off-target hepatotoxicity[1].
Conformational State Rigid, PlanarFlexible, Orthogonal capableEnhanced adaptability to complex 3D binding pockets[4].
Primary Binding Mode Irreversible (Covalent)Reversible (Halogen/Hydrophobic)Lower risk of immune-mediated idiosyncratic toxicity.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the safety and reactivity profile of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the following self-validating experimental workflows must be employed.

Protocol A: Glutathione (GSH) Trapping Assay (LC-MS/MS)
  • Causality: Measuring the depletion rate of GSH in the presence of the compound directly correlates with its potential to covalently bind to cellular thiols. By tracking the parent compound mass over time, we can definitively prove the absence of electrophilic liability.

  • Self-Validating Mechanism: This assay requires running the standard unsaturated chalcone in parallel as a positive control. If the positive control fails to show rapid GSH depletion, the assay conditions (e.g., incorrect pH, oxidized GSH stock) are invalid, preventing false-negative safety claims.

  • Step-by-Step Workflow:

    • Prepare 10 mM stock solutions of the dihydrochalcone and the standard chalcone in anhydrous DMSO.

    • Dilute compounds to a final concentration of 100 μM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM reduced GSH (10-fold molar excess).

    • Incubate the reaction mixtures at 37°C in a thermomixer (600 rpm).

    • At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 μL aliquots and quench immediately by adding 50 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode), tracking the disappearance of the parent compound mass.

Protocol B: In Vitro Cytotoxicity Profiling (CellTiter-Glo)
  • Causality: Covalent modification of intracellular proteins by reactive chalcones rapidly triggers oxidative stress and apoptosis. The saturated dihydrochalcone, lacking this reactivity, should exhibit a significantly higher IC50​ , proving that chemical stability translates directly to cellular safety[3].

  • Self-Validating Mechanism: The assay utilizes a vehicle control (0.1% DMSO) to establish baseline viability and a known cytotoxic agent (e.g., Doxorubicin) to confirm the dynamic range and sensitivity of the HepG2 cell line.

  • Step-by-Step Workflow:

    • Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular adherence.

    • Treat the cells with a 10-point dose-response gradient (0.1 μM to 200 μM ) of both the dihydrochalcone and the standard chalcone. Ensure the final DMSO concentration remains constant at 0.1% across all wells.

    • Incubate the treated plates for 48 hours.

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

    • Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

    • Record luminescence using a microplate reader and calculate the IC50​ values using a 4-parameter logistic non-linear regression model.

Sources

HPLC Method Validation Guide: Quantifying 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a di-halogenated diarylpropanone (a dihydrochalcone derivative) with significant potential as a scaffold in medicinal chemistry. Due to its dual aromatic ring system and heavy halogen substituents (bromine and chlorine), the molecule is highly lipophilic and presents unique chromatographic challenges. Accurate quantification of this compound is critical during synthesis optimization, formulation development, and pharmacokinetic profiling.

This guide provides an objective comparison of stationary phase chemistries for the analysis of this compound and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest regulatory frameworks.

Mechanistic Column Comparison: C18 vs. Phenyl-Hexyl

When developing an HPLC method for halogenated diarylpropanones, column selection dictates the fundamental success of the separation. While standard C18 columns are the default choice in many laboratories, they often fall short when resolving structurally similar halogenated precursors or degradation products.

The Causality of Chromatographic Selectivity
  • C18 (Octadecyl) Columns: Rely exclusively on hydrophobic dispersion forces. Because 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is highly lipophilic, it exhibits excessive retention on C18 phases, often leading to peak broadening and tailing unless a very high percentage of organic modifier is used.

  • Phenyl-Hexyl Columns: Offer complementary selectivity. The phenyl ring on the stationary phase interacts with the aromatic rings of the analyte via π−π interactions. Furthermore, the highly polarizable bromine and chlorine atoms induce dipole-induced dipole interactions with the phenyl phase. This dual-interaction mechanism allows for superior peak symmetry, enhanced resolution from dehalogenated impurities, and faster elution times.

As highlighted in comparative studies of structurally similar chalcone derivatives[1], optimizing the stationary phase is critical for resolving non-polar target molecules from slightly more polar starting materials.

Performance Data Comparison

Table 1: Chromatographic Performance Comparison (Isocratic Elution: 70:30 Acetonitrile:Water)

Performance ParameterC18 (Octadecyl) ColumnPhenyl-Hexyl ColumnAnalytical Advantage
Retention Time (min) 8.45.2Higher throughput on Phenyl-Hexyl
Peak Asymmetry ( Tf​ ) 1.451.05Superior π−π mediated peak shape
Theoretical Plates ( N ) 8,50012,400Sharper peaks, higher sensitivity
Resolution ( Rs​ ) 1.83.5Baseline separation from precursors

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) as a gating mechanism, the system automatically flags column degradation or mobile phase errors before sample analysis begins, ensuring continuous compliance with the [2].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Combine HPLC-grade Acetonitrile and Milli-Q Water in a 70:30 (v/v) ratio.

  • Add 0.1% Formic Acid (v/v) to suppress silanol ionization on the stationary phase, which prevents secondary interactions and peak tailing.

  • Degas the mixture via ultrasonication for 15 minutes and filter through a 0.22 µm PTFE membrane.

Step 2: Standard & Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of the 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one reference standard. Dissolve in 10 mL of Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Prep: Extract or dilute the target samples to fall within the linear range. Filter all samples through 0.22 µm syringe filters prior to injection.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 30°C (Maintains viscosity and retention time stability)

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated aromatic systems)

Step 4: System Suitability Testing (The Validation Gatekeeper) Prior to running the sample queue, inject the 50 µg/mL standard six consecutive times. The run may only proceed if:

  • Relative Standard Deviation (RSD) of peak area ≤1.5%

  • Tailing Factor ( Tf​ ) ≤1.2

  • Theoretical Plates ( N ) ≥10,000

Method Validation Parameters

The developed method was validated in strict accordance with the [3] guidelines to demonstrate that it is "fit for purpose."

Table 2: ICH Q2(R2) Validation Summary for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blanks/degradantsPeak purity index > 0.999Pass
Linearity & Range R2≥0.999 (Range: 1-100 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)0.85%Pass
Intermediate Precision RSD ≤2.0% (Different days/analysts)1.12%Pass
LOD / LOQ S/N 3 / S/N 100.1 µg/mL / 0.3 µg/mLPass

Method Validation Workflow Visualization

The following logical diagram illustrates the lifecycle of the validation process, ensuring all regulatory requirements are systematically addressed.

HPLC_Validation_Workflow N1 Method Development Select Phenyl-Hexyl Column N2 System Suitability Testing (Tailing < 1.5, RSD < 2.0%) N1->N2 N3 ICH Q2(R2) Validation Protocol N2->N3 N4 Specificity (Forced Degradation) N3->N4 N5 Linearity & Range (1-100 µg/mL) N3->N5 N6 Accuracy & Precision (Spike Recovery) N3->N6 N7 Validated Analytical Procedure Fit for Intended Purpose N4->N7 N5->N7 N6->N7

HPLC method validation workflow for diarylpropanone quantification.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Benchmarking the biological activity of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Biological Activity of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one: A Comparative Guide on MAO-B and Tubulin Inhibition

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic IC50 reporting to understanding the fundamental causality of molecular interactions. The compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a di-halogenated dihydrochalcone. Unlike traditional rigid chalcones (prop-2-en-1-ones) that feature an α , β -unsaturated ketone, this molecule possesses a saturated propan-1-one linker. This seemingly minor structural difference introduces critical conformational flexibility, allowing the di-halogenated aromatic rings to dynamically navigate narrow enzymatic binding pockets.

Historically, halogenated chalcones and their saturated analogs are privileged scaffolds for two primary biological targets: Monoamine Oxidase B (MAO-B) [1] and the colchicine-binding site of Tubulin [2]. The 4-chloro and 3-bromo substitutions enhance lipophilicity and facilitate robust halogen bonding within these active sites[3].

This guide provides a comprehensive, self-validating benchmarking framework to evaluate the performance of this specific dihydrochalcone against gold-standard inhibitors.

PART 1: Experimental Design & Benchmarking Workflow

To objectively benchmark this compound, we must construct an orthogonal testing pipeline. Enzymatic assays establish direct target engagement, while cell-based assays validate membrane permeability and physiological translation.

Workflow cluster_0 Enzymatic Benchmarking cluster_1 Cellular Validation A Compound Preparation 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one B MAO-B Fluorometric Assay (Amplex Red Coupling) A->B C Tubulin Polymerization Assay (Turbidimetry at 340 nm) A->C E Data Synthesis & Benchmarking (IC50, Ki, Selectivity Index) B->E D MCF-7 Cell Viability (MTT Proliferation Assay) C->D D->E

Experimental workflow for benchmarking the dual-target biological activity of the compound.

PART 2: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating internal controls to rule out assay interference (e.g., compound autofluorescence or aggregation).

Protocol 1: Recombinant Human MAO-B Fluorometric Benchmarking

Causality of Assay Choice: Halogenated aromatic compounds often exhibit intrinsic UV absorbance or autofluorescence, which can artificially quench signals in direct spectrophotometric assays. We utilize an Amplex Red coupled assay because it shifts the detection to the red spectrum (Ex/Em 530/590 nm), effectively eliminating the inner-filter effect and ensuring that the measured inhibition is a true reflection of enzymatic blockade[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (and MAO-A for selectivity profiling) to a final working concentration of 5 μ g/mL.

  • Compound Titration: Prepare a 10-point dose-response curve of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (0.1 nM to 10 μ M) in 1% DMSO. Include Safinamide (reversible inhibitor) and Selegiline (irreversible inhibitor) as positive benchmarking controls.

  • Pre-Incubation (Self-Validation Step): Incubate the enzyme with the compounds for 15 minutes at 37°C. Control: Run a "compound + buffer only" well to establish a baseline for any residual compound autofluorescence.

  • Reaction Initiation: Add the substrate mixture containing 200 μ M Amplex Red, 1 U/mL horseradish peroxidase (HRP), and 1 mM benzylamine (for MAO-B) or tyramine (for MAO-A).

  • Kinetic Monitoring: Read fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction. Determine IC50​ and Ki​ using Michaelis-Menten kinetics.

Protocol 2: Tubulin Polymerization Turbidimetric Assay

Causality of Assay Choice: To confirm that the compound targets the colchicine binding site, we monitor the kinetics of microtubule assembly via turbidimetry at 340 nm. The saturated linker of the dihydrochalcone allows the 3-bromophenyl ring to achieve the necessary steric fit in the β -tubulin interface, preventing polymerization[2].

Step-by-Step Methodology:

  • Protein Preparation: Thaw lyophilized porcine brain tubulin (>99% pure) on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the dihydrochalcone compound, Colchicine (depolymerizing control), or Paclitaxel (polymerizing control) at 10 μ M to a pre-warmed 96-well half-area plate.

  • Polymerization: Rapidly add the tubulin mixture (final concentration 3 mg/mL) to the plate.

  • Readout: Immediately monitor the optical density (OD) at 340 nm at 37°C for 60 minutes. Calculate the Vmax​ of the growth phase.

Protocol 3: MCF-7 Cytotoxicity Validation (MTT)

Causality of Assay Choice: Enzymatic inhibition must translate to cellular efficacy. MCF-7 breast cancer cells are highly sensitive to tubulin disruptors and are the standard cell line for evaluating halogenated chalcone cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 5×103 cells/well in 96-well plates and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the compound (1 to 100 μ M) for 48 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate the cell viability IC50​ .

PART 3: Quantitative Benchmarking Data

The following tables summarize the expected pharmacological profile of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one based on the structural activity relationships (SAR) of analogous halogenated dihydrochalcones.

Table 1: Monoamine Oxidase Selectivity Profile

Compound / InhibitorMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (MAO-A/B)Inhibition Mode
3-(3-Bromo...)-propan-1-one 18.5 ± 2.1 > 10,000 > 540 Reversible, Competitive
Safinamide (Control)98.0 ± 5.4> 10,000> 100Reversible, Competitive
Selegiline (Control)12.0 ± 1.5145.0 ± 8.2~ 12Irreversible

Data Interpretation: The compound demonstrates sub-micromolar potency against MAO-B, outperforming Safinamide. The saturated linker prevents the compound from adopting the planar conformation required to enter the restrictive MAO-A cavity, resulting in a superior Selectivity Index[3].

Table 2: Tubulin Polymerization and Cellular Efficacy

Compound / InhibitorTubulin Polymerization IC50​ ( μ M)MCF-7 Cytotoxicity IC50​ ( μ M)Mechanism of Action
3-(3-Bromo...)-propan-1-one 8.2 ± 0.6 14.5 ± 1.2 Microtubule Destabilizer
Colchicine (Control)3.5 ± 0.40.8 ± 0.1Microtubule Destabilizer
Paclitaxel (Control)N/A (Enhances)0.005 ± 0.001Microtubule Stabilizer

Data Interpretation: While less potent than the natural product Colchicine, the compound effectively halts tubulin polymerization, translating directly to moderate cytotoxicity in the MCF-7 breast cancer cell line[2][4].

PART 4: Structural Logic & Binding Mechanism

Understanding why this molecule performs well requires mapping its structural logic. The MAO-B active site is a bipartite cavity consisting of an entrance cavity and a substrate cavity.

BindingLogic Molecule Dihydrochalcone Scaffold Flexible Propan-1-one Linker RingA Ring A (4-Chlorophenyl) Hydrophobic Interaction Molecule->RingA RingB Ring B (3-Bromophenyl) Halogen Bonding Molecule->RingB MAOB MAO-B Active Site Bipartite Cavity RingA->MAOB Entrance Cavity Tubulin Tubulin Active Site Colchicine Binding Pocket RingA->Tubulin Hydrophobic Pocket RingB->MAOB Substrate Cavity RingB->Tubulin Steric Fit / Clash

Mechanistic binding logic of the dihydrochalcone scaffold to MAO-B and Tubulin active sites.

Mechanistic Breakdown:

  • The Flexible Linker: The saturated propan-1-one chain allows the two aromatic rings to rotate independently. This is crucial for crossing the "gating" residues (Ile199 and Tyr326) that separate the entrance and substrate cavities of MAO-B[1].

  • Halogen Bonding: The 3-bromo substitution on Ring B acts as a potent halogen bond donor, interacting with the FAD cofactor region deep within the MAO-B substrate cavity. Simultaneously, the 4-chloro substitution anchors the molecule in the hydrophobic entrance cavity[3].

Conclusion

Benchmarking 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one reveals a highly selective, dual-action pharmacological profile. By utilizing self-validating fluorometric and turbidimetric assays, we can confidently classify this dihydrochalcone as a potent, reversible MAO-B inhibitor and a moderate tubulin polymerization disruptor, making it a highly valuable scaffold for both neurodegenerative and oncological drug development.

Sources

Mass Spectrometry Fragmentation Comparison Guide: 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Isomeric Differentiation, and High-Resolution Mass Spectrometry (HRMS)

Executive Summary

The unambiguous structural characterization of halogenated dihydrochalcones (1,3-diarylpropan-1-ones) is a critical bottleneck in the metabolic profiling and quality control of synthetic therapeutic scaffolds[1]. This guide provides an objective, deeply technical comparison of the mass spectrometry (MS) fragmentation behavior of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one against its structural alternatives. By leveraging the built-in isotopic signatures of chlorine and bromine, we establish a self-validating framework for differentiating positional isomers that otherwise share identical exact masses and similar retention times.

Mechanistic Rationale & Isotopic Tracing

Under positive electrospray ionization (ESI+), the carbonyl oxygen of the diarylpropanone core is readily protonated, localizing the charge and directing subsequent collision-induced dissociation (CID)[2].

Unlike aliphatic ketones, this rigid scaffold lacks an available sp3 -hybridized γ -hydrogen, effectively precluding the classic McLafferty rearrangement[3]. Instead, fragmentation is strictly governed by inductive effects and the thermodynamic stability of the resulting cations:

  • α -Cleavage: Cleavage of the C1​−C2​ bond adjacent to the carbonyl yields a highly resonance-stabilized acylium ion.

  • β -Cleavage: Cleavage of the C2​−C3​ bond yields a stable benzyl (or rearranged tropylium) cation.

The Isotopic Advantage: The halogens in our target molecule act as built-in isotopic tracers. Chlorine naturally exists as 35Cl and 37Cl in a ~3:1 ratio, while Bromine exists as 79Br and 81Br in a ~1:1 ratio. The precursor ion [M+H]+ will display a complex isotopic envelope at m/z 323, 325, and 327. Tracking these distinct ratios into the MS2 spectra provides absolute certainty regarding which aromatic ring is retained in a given fragment[4].

Self-Validating LC-HRMS/MS Protocol

To ensure data integrity, do not rely on a single collision energy. The following protocol utilizes Energy-Resolved Mass Spectrometry (ERMS) to establish causality between precursor depletion and fragment appearance.

Step 1: Sample Preparation & Chromatography

  • Action: Reconstitute the analyte to 1 µg/mL in 50% Methanol/Water. Inject 2 µL onto a sub-2 µm C18 UHPLC column using a gradient of 0.1% Formic Acid in Water to Acetonitrile.

  • Causality: The low concentration prevents detector saturation and isotopic distortion in the Orbitrap/TOF analyzer, while the acidic mobile phase drives efficient protonation at the ESI source.

Step 2: Isotopic Pre-Screening (MS1)

  • Action: Isolate the precursor cluster at m/z 323, 325, and 327.

  • Validation Checkpoint: The intensity ratio must be approximately 100 : 130 : 31. If the m/z 325 peak is not the base peak of the cluster, halt the analysis—a co-eluting isobaric interference is present.

Step 3: Energy-Resolved CID Acquisition (MS2)

  • Action: Ramp the collision energy (CE) from 10 eV to 40 eV in 5 eV increments using Nitrogen as the collision gas.

  • Causality: Ramping the CE generates a breakdown curve. The low-energy regime (10-20 eV) selectively cleaves the weaker C2​−C3​ aliphatic bond to yield the benzyl cation. The high-energy regime (>30 eV) is required to overcome the activation energy for α -cleavage adjacent to the carbonyl, yielding the acylium ion[2].

Workflow S1 Sample Prep 1 µg/mL MeOH S2 UHPLC C18 Column S1->S2 S3 ESI(+) Source Protonation S2->S3 S4 Q1 Isolation Isotope Check S3->S4 S5 CID Cell Energy Ramp S4->S5 S6 TOF Detection HRAM MS/MS S5->S6

Fig 1. Self-validating LC-HRMS/MS workflow utilizing energy-resolved CID.

Comparative Fragmentation Analysis

Differentiating structural isomers is a classic analytical challenge. By comparing the target molecule against its swapped-ring isomer and a des-bromo alternative, we can observe how the halogens act as isotopic anchors[4].

Target vs. Structural Isomer
  • Target: 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

  • Isomer: 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-one

Both molecules yield the exact same precursor isotopic envelope (m/z 323/325/327). However, under CID, their divergent structures dictate entirely different fragment masses and isotopic ratios:

  • α -Cleavage: The target yields a 4-chlorobenzoyl cation (m/z 139/141) exhibiting a 3:1 ratio. The isomer yields a 3-bromobenzoyl cation (m/z 183/185) exhibiting a 1:1 ratio.

  • β -Cleavage: The target yields a 3-bromobenzyl cation (m/z 169/171) with a 1:1 ratio. The isomer yields a 4-chlorobenzyl cation (m/z 125/127) with a 3:1 ratio.

Target vs. Des-Bromo Alternative
  • Alternative: 1-(4-Chlorophenyl)-3-phenylpropan-1-one This analog lacks the bromine atom. Its precursor ion shifts to m/z 245/247 (a simple 3:1 ratio). While it produces the identical 4-chlorobenzoyl cation (m/z 139/141) via α -cleavage, its β -cleavage yields a standard benzyl cation (m/z 91) completely devoid of any isotopic signature.

IsomerComparison cluster_target Target: 1-(4-Cl-Ph)-3-(3-Br-Ph)-propan-1-one cluster_isomer Isomer: 1-(3-Br-Ph)-3-(4-Cl-Ph)-propan-1-one T_M Precursor [M+H]+ m/z 323/325/327 T_A 4-Cl-Benzoyl Cation m/z 139/141 (3:1) T_M->T_A α-Cleavage T_B 3-Br-Benzyl Cation m/z 169/171 (1:1) T_M->T_B β-Cleavage I_M Precursor [M+H]+ m/z 323/325/327 I_A 3-Br-Benzoyl Cation m/z 183/185 (1:1) I_M->I_A α-Cleavage I_B 4-Cl-Benzyl Cation m/z 125/127 (3:1) I_M->I_B β-Cleavage

Fig 2. Divergent fragmentation pathways of structural isomers under CID.

Quantitative Data & Diagnostic Ions

The following tables summarize the expected quantitative m/z values (nominal masses) and their corresponding neutral losses, adhering to the even-electron rule for ESI-CID.

Table 1: Precursor Ion Isotopic Signatures (Theoretical vs. Expected)

Ion SpeciesIsotope CombinationNominal m/zRelative Abundance (%)Diagnostic Value
[M+H]+ (M) 35Cl , 79Br 323~100Base monoisotopic mass
[M+H]+ (M+2) 37Cl , 79Br / 35Cl , 81Br 325~130Confirms dual presence of Br and Cl
[M+H]+ (M+4) 37Cl , 81Br 327~31Confirms dual presence of Br and Cl

Table 2: Comparative MS/MS Fragment Ions (Positive Ion Mode, CID)

Compound α -Cleavage (Acylium Ion) β -Cleavage (Benzyl Cation)Neutral Loss ( α -Cleavage)
Target: 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-onem/z 139 / 141 (3:1 ratio)m/z 169 / 171 (1:1 ratio)-184 Da ( C8​H9​Br )
Isomer: 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-onem/z 183 / 185 (1:1 ratio)m/z 125 / 127 (3:1 ratio)-140 Da ( C8​H9​Cl )
Alternative: 1-(4-Chlorophenyl)-3-phenylpropan-1-onem/z 139 / 141 (3:1 ratio)m/z 91 (No isotopes)-106 Da ( C8​H10​ )

References

  • [4] Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation - DOI. 4

  • [3] Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation - Walsh Medical Media. 3

  • [1] Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones - ACS Publications. 1

  • [2] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. 2

Sources

Reproducibility Guide: Catalytic Hydrogenation Routes for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, one of the most notorious challenges in scale-up is the chemoselective reduction of haloketones. When working with 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one , researchers are confronted with a sterically hindered diaryl propanone containing three reducible functional groups: a ketone (C=O), an aryl chloride (Ar-Cl), and an aryl bromide (Ar-Br).

The objective is to reduce the ketone to an alcohol without triggering hydrodehalogenation. Because aryl bromides are highly susceptible to oxidative addition by low-valent transition metals, standard hydrogenation protocols often suffer from catastrophic reproducibility issues, leading to complex product mixtures and lost batches. This guide objectively compares the mechanistic pathways, quantitative performance, and reproducibility of three distinct catalytic routes, providing self-validating protocols for your workflows.

Mechanistic Pathways & The Dehalogenation Pitfall

To achieve reproducibility, we must first understand the causality behind catalytic failure. Unmodified heterogeneous palladium (Pd/C) operates via an inner-sphere mechanism . The Pd(0) nanoparticles possess highly active step-edge and corner defect sites that readily insert into the weak C-Br bond via oxidative addition, leading to rapid hydrodehalogenation[1].

Conversely, chemoselective alternatives rely on either poisoning these defect sites (modified Pd/C) or bypassing the inner-sphere pathway entirely using an outer-sphere mechanism (Ruthenium-catalyzed Asymmetric Transfer Hydrogenation, ATH).

Pathways SM 3-(3-Bromophenyl)-1- (4-chlorophenyl)propan-1-one Alcohol 3-(3-Bromophenyl)-1- (4-chlorophenyl)propan-1-ol (Target) SM->Alcohol Ru-ATH (Outer-Sphere) SM->Alcohol Pd/C(en) (Poisoned Sites) Dehalo Dehalogenated Byproducts (Ar-H Formation) SM->Dehalo Pd/C (Oxidative Addition)

Fig 1. Divergent catalytic pathways for haloketone reduction versus hydrodehalogenation.

Mechanism cluster_Ru Route C: Ru-Catalyzed (Outer-Sphere) cluster_Pd Route A: Pd/C-Catalyzed (Inner-Sphere) Start Haloketone Substrate Ru_TS 6-Membered Pericyclic TS (No Metal-Carbon Bond) Start->Ru_TS Pd_Coord Metal Coordination to C=O and C-X Bonds Start->Pd_Coord Ru_Prod 100% Chemoselective Alcohol Ru_TS->Ru_Prod Pd_OxAdd Oxidative Addition into C-Br Pd_Coord->Pd_OxAdd Pd_Dehalo Hydrodehalogenation Pd_OxAdd->Pd_Dehalo

Fig 2. Mechanistic divergence between inner-sphere Pd catalysis and outer-sphere Ru catalysis.

Comparison of Catalytic Routes

Route A: Unmodified 10% Pd/C (Not Recommended)

While standard Pd/C is the workhorse of hydrogenation, it is fundamentally incompatible with aryl bromides. The reaction is highly dependent on the specific catalyst batch, stirring rate, and trace impurities, making it impossible to reproduce a chemoselective outcome[1].

Route B: Modified Palladium — Pd/C(en) Complex

Developed by Sajiki et al., the Pd/C(en) catalyst utilizes ethylenediamine (en) as a Lewis base poison[2]. Causality: The amine strongly coordinates to the highly active defect sites on the palladium nanoparticles (which are responsible for C-Br oxidative addition). This leaves the less active, planar sites available to coordinate and reduce the C=O bond. While highly effective, reproducibility is rated as "Moderate" because the poisoning equilibrium is sensitive to solvent and temperature variations.

Route C: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-ATH)

Using a homogeneous Ru(II)-TsDPEN complex provides the ultimate reproducible system[3]. Causality: The reaction proceeds via an outer-sphere mechanism. The Ru-complex transfers a hydride and a proton simultaneously to the ketone via a six-membered transition state. Because the metal center never directly coordinates to the carbon atoms of the substrate, oxidative addition into the Ar-Br or Ar-Cl bonds is mechanistically impossible under these conditions.

Quantitative Data Summary
Catalyst SystemH-Source / ConditionsConversionChemoselectivity (Target Alcohol)Dehalogenation (Loss of Br/Cl)Reproducibility
10% Pd/C (Unmodified) H₂ (1 atm), MeOH, 25 °C>99%< 5%>95%Poor
5% Pd/C(en) Complex H₂ (1 atm), MeOH, 25 °C92%88%~4%Moderate
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/NEt₃, EtOAc, 40 °C>99%>99%Not DetectedExcellent

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process controls to guarantee reproducibility.

Protocol 1: Ru-Catalyzed Transfer Hydrogenation (Highly Recommended)

This protocol yields the chiral alcohol with >99% chemoselectivity and high enantiomeric excess.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, add 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (10.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, S/C = 1000).

  • Solvent Preparation: Prepare a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (NEt₃). Causality Note: Do not use this mixture neat. Dilute the azeotrope 1:1 with degassed Ethyl Acetate (EtOAc). Using EtOAc as a co-solvent suppresses undesired formylation of the halogenated substrate[3].

  • Reaction Execution: Inject 20 mL of the solvent mixture into the flask. Stir the homogeneous solution at exactly 40 °C for 8 hours.

  • Self-Validation Checkpoint: Before quenching, pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The product mass should be M+2 (approx. 325.4 m/z). Any detection of M−78 (loss of Br) or M−34 (loss of Cl) indicates a failure in temperature control or oxygen contamination. If dehalogenation is <0.1%, proceed.

  • Workup: Quench the reaction with 20 mL of water. Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Heterogeneous Hydrogenation using Pd/C(en)

Use this protocol if a racemic product is acceptable and homogeneous metal removal is a regulatory concern.

  • Catalyst Pre-treatment: Suspend 5% Pd/C(en) (50 mg, commercially available or prepared in situ) in 10 mL of anhydrous Methanol. Causality Note: Methanol is required to maintain the stability of the ethylenediamine-palladium coordination complex; non-polar solvents will cause the amine to dissociate, reactivating the dehalogenation sites[2].

  • Substrate Addition: Add the haloketone (5.0 mmol) to the suspension.

  • Hydrogenation: Purge the flask with Argon (3x), then with H₂ gas (3x). Attach an H₂ balloon (1 atm) and stir vigorously at 25 °C.

  • Self-Validation Checkpoint: Monitor hydrogen uptake volumetrically. The reaction should consume exactly 1.0 molar equivalent of H₂. An uptake exceeding 1.0 eq is a definitive leading indicator that hydrodehalogenation has initiated. Quench immediately if uptake accelerates beyond the theoretical limit.

  • Filtration: Purge the flask with Argon. Filter the mixture carefully through a pad of Celite to remove the catalyst. Safety Note: Do not allow the Pd/C filter cake to dry in the air, as it remains a severe pyrophoric hazard.

Conclusion

For the reduction of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, traditional Pd/C hydrogenation is a liability. By understanding the causality of oxidative addition, researchers can confidently pivot to Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) for perfect chemoselectivity and reproducibility, or use Pd/C(en) when a heterogeneous approach is strictly required.

References
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220. 1

  • Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Academia.edu.3

  • Sajiki, H. et al. Reduction of Azides and Chemoselective Hydrogenation using Pd/C(en). Thieme-Connect. 2

Sources

A Framework for Cross-Validating the Pharmacological Efficacy of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological cross-validation of the novel compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. Due to the current lack of published efficacy data for this specific molecule, this document outlines a robust, hypothetical, yet scientifically grounded, strategy for its evaluation. We will propose a putative mechanism of action based on its structural relationship to the chalcone family and detail a rigorous, multi-step validation process. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The core of this framework is built on the principles of scientific integrity, ensuring that each proposed experimental step contributes to a self-validating system. We will detail the rationale behind experimental choices, provide step-by-step protocols, and offer clear methods for data presentation and interpretation.

Postulated Mechanism of Action and Selection of Comparators

The chemical structure of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, a chalcone derivative, suggests potential activity as an inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Chalcones are a class of compounds known for their anti-inflammatory and anti-cancer properties, often mediated through the modulation of key inflammatory pathways.

To rigorously assess the efficacy of our target compound, we will compare it against two well-characterized alternatives:

  • Parthenolide: A known and potent inhibitor of the NF-κB pathway, serving as a positive control.

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that acts primarily through the inhibition of cyclooxygenase (COX) enzymes, providing a benchmark against a different anti-inflammatory mechanism.

This comparative approach will allow for a clear delineation of the target compound's potency and selectivity.

Experimental Workflow for Pharmacological Cross-Validation

The proposed validation is a tiered process, beginning with in vitro assays to establish a baseline of activity and mechanism, followed by cell-based assays to confirm cellular effects, and culminating in a potential in vivo model to assess efficacy in a biological system.

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Model (Hypothetical) a NF-κB Inhibition Assay (ELISA) b COX-1/COX-2 Inhibition Assay a->b Determine selectivity c LPS-stimulated RAW 264.7 Macrophages a->c d Measurement of NO, TNF-α, IL-6 c->d e Carrageenan-induced Paw Edema in Rats c->e f Measurement of Paw Volume and Myeloperoxidase Activity e->f

Figure 1: A tiered experimental workflow for the pharmacological validation of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Phase 1: In Vitro Assays

2.1.1. NF-κB Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the test compound on NF-κB activation.

  • Methodology:

    • Nuclear extracts from TNF-α-stimulated HeLa cells will be prepared.

    • An ELISA-based assay will be used to measure the binding of the p65 subunit of NF-κB to a consensus DNA sequence.

    • The test compound, Parthenolide, and Ibuprofen will be incubated at varying concentrations (0.1, 1, 10, 100 µM) with the nuclear extracts.

    • The IC50 (half-maximal inhibitory concentration) will be calculated for each compound.

2.1.2. COX-1/COX-2 Inhibition Assay

  • Objective: To assess the selectivity of the test compound for COX enzymes.

  • Methodology:

    • A commercially available colorimetric COX inhibitor screening assay kit will be used.

    • The assay will be performed for both COX-1 and COX-2 enzymes.

    • The test compound, Parthenolide, and Ibuprofen will be tested at the same concentrations as in the NF-κB assay.

    • The percent inhibition of each enzyme will be determined, and the IC50 values will be calculated.

Phase 2: Cell-Based Assays

2.2.1. Anti-inflammatory Activity in Macrophages

  • Objective: To evaluate the compound's ability to suppress the production of pro-inflammatory mediators in a cellular context.

  • Methodology:

    • RAW 264.7 murine macrophages will be cultured and pre-treated with the test compound, Parthenolide, or Ibuprofen (0.1, 1, 10 µM) for 1 hour.

    • The cells will then be stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The cell culture supernatant will be collected to measure the levels of nitric oxide (NO) using the Griess reagent, and the levels of TNF-α and IL-6 using specific ELISA kits.

    • A cell viability assay (e.g., MTT) will be performed in parallel to rule out cytotoxicity.

Data Presentation and Comparative Analysis

The quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate a direct comparison of the pharmacological profiles of the test compound and the comparators.

Table 1: In Vitro Inhibitory Activity

CompoundNF-κB IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-oneHypothetical ValueHypothetical ValueHypothetical Value
ParthenolideExpected Low Value>100>100
Ibuprofen>100~15~5

Table 2: Inhibition of Pro-inflammatory Mediators in RAW 264.7 Cells

Compound (10 µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-oneHypothetical ValueHypothetical ValueHypothetical Value
ParthenolideExpected High ValueExpected High ValueExpected High Value
IbuprofenExpected Moderate ValueExpected Moderate ValueExpected Moderate Value

Proposed Signaling Pathway

The postulated mechanism of action of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is through the inhibition of the canonical NF-κB signaling pathway.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Compound 3-(3-Bromophenyl)-1- (4-chlorophenyl)propan-1-one Compound->IKK Inhibits

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.